molecular formula C10H12FNO2 B112326 2-Amino-2-(4-fluorophenyl)butanoic acid CAS No. 2248-61-5

2-Amino-2-(4-fluorophenyl)butanoic acid

Cat. No.: B112326
CAS No.: 2248-61-5
M. Wt: 197.21 g/mol
InChI Key: LMDGQKYLPGTGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-(4-fluorophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-(4-fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGQKYLPGTGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284380
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-06-6
Record name NSC37019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Conformation of Fluorinated Quaternary Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and peptide design.[1][2][3][4] This guide provides an in-depth analysis of fluorinated quaternary α-amino acids (fQAAs), a class of compounds offering profound conformational constraints and unique stereoelectronic properties. We will explore the fundamental principles governing their structure, advanced synthetic strategies, rigorous conformational analysis protocols, and their applications in creating highly stable and bioactive peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine to modulate molecular architecture and biological function.

Introduction: The Power of Fluorine in Conformational Control

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen. This unique combination of size and electronics allows it to act as a powerful, yet subtle, modulator of molecular properties.[5] When incorporated into a quaternary α-amino acid—a structure already sterically constrained by the presence of two side chains at the α-carbon—fluorine imposes a new layer of conformational rigidity. This "fluorine effect" is not merely steric; it is a complex interplay of inductive effects and hyperconjugative interactions that can precisely dictate local geometry.[6][7][8]

These fQAAs are increasingly valuable as building blocks in drug discovery.[1][3][5] Their constrained nature can pre-organize a peptide backbone into a desired secondary structure, such as an α-helix or β-turn, enhancing binding affinity to biological targets and improving metabolic stability by shielding susceptible bonds from enzymatic degradation.[5][9] Understanding the principles behind their structure and conformation is paramount to rationally designing next-generation therapeutics.[2]

Part 1: The Fluorine Gauche Effect and Stereoelectronic Control

The conformational behavior of fQAAs is largely governed by stereoelectronic effects, which are stabilizing interactions dependent on the spatial arrangement of molecular orbitals.[7] Unlike simple steric hindrance, these effects can favor conformations that might otherwise seem sterically crowded.

The Gauche Effect

In many acyclic systems, an anti conformation, where bulky groups are 180° apart, is energetically favored. However, in molecules like 1,2-difluoroethane, the gauche conformation (dihedral angle of ~60°) is surprisingly more stable.[8] This phenomenon, known as the gauche effect , is central to the behavior of fQAAs.

The primary explanation for this is hyperconjugation .[8] It involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty anti-bonding orbital (σ). In a β-fluorinated amino acid context, the stabilizing interaction occurs between the C-H bonding orbital (σC-H) and the C-F anti-bonding orbital (σC-F). This overlap is maximized in a gauche arrangement, effectively locking the dihedral angle and constraining the side-chain conformation.[6][8]

Inductive Effects and Electrostatic Interactions

The high electronegativity of fluorine creates a strong dipole in the C-F bond. This inductive effect withdraws electron density, which can lower the pKa of nearby acidic protons and influence the polarity of the local environment. Furthermore, electrostatic attraction between the partially negative fluorine (δ-) and a partially positive atom, such as a protonated amine (N+), can further stabilize a gauche conformation.[10][11] This interplay is critical in determining the ring pucker of fluorinated prolines and the side-chain orientation of other fQAAs.[10][12]

Stereoelectronic_Effects cluster_gauche Gauche Effect (Hyperconjugation) cluster_inductive Inductive & Electrostatic Effects cluster_outcome Overall Conformational Control G_Node σ(C-H) orbital (Electron Donor) G_Acceptor σ*(C-F) orbital (Electron Acceptor) G_Node->G_Acceptor Orbital Overlap G_Result Stabilized Gauche Conformation (Dihedral Angle ≈ 60°) G_Acceptor->G_Result Leads to Final_Outcome Predictable & Rigid Molecular Geometry G_Result->Final_Outcome Synergizes with I_Node Highly Electronegative Fluorine Atom I_Dipole Strong C-F Bond Dipole (Cδ+ – Fδ−) I_Node->I_Dipole I_Result1 Altered pKa & Polarity I_Dipole->I_Result1 I_Result2 Electrostatic Stabilization (e.g., Fδ−···H-Nδ+) I_Dipole->I_Result2 Final_outcome Final_outcome I_Result2->Final_outcome Synergizes with

Caption: Interplay of stereoelectronic effects governing fQAA conformation.

Part 2: Synthesis of Fluorinated Quaternary Amino Acids

The synthesis of enantiomerically pure fQAAs presents significant challenges due to the steric hindrance around the α-carbon and the difficulty of installing fluorine stereoselectively.[2][13][14] Modern methods have overcome many of these hurdles.

Key Synthetic Strategies
  • Electrophilic Fluorination: Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) can add a fluorine atom to an electron-rich precursor, such as a stabilized enolate. This is often used for α-fluorination.[10]

  • Nucleophilic Fluorination: A fluoride source, such as diethylaminosulfur trifluoride (DAST), displaces a leaving group (e.g., a hydroxyl group) to introduce fluorine. This method is common for β- or γ-fluorination but can be complicated by elimination side reactions.[10]

  • From Fluorinated Building Blocks: A robust approach involves starting with small, commercially available fluorinated molecules and building the amino acid scaffold around them.[5][15]

  • Asymmetric Phase-Transfer Catalysis: This powerful technique allows for the enantioselective alkylation or fluorination of glycine Schiff base precursors to generate chiral fQAAs.

  • Coordinating Copper-Catalyzed Fluorination: Recent advances have enabled the direct fluorination of α-C(sp³)-H bonds in amino acid derivatives using copper catalysis, offering a more direct route.[16]

Example Protocol: Asymmetric Synthesis of an α-Trifluoromethyl-Alanine Derivative

This protocol describes a self-validating workflow for synthesizing a chiral fQAA via alkylation of a nickel(II) complex of a glycine Schiff base, a method known for its high stereocontrol.[13]

Objective: To synthesize (S)-2-amino-3,3,3-trifluoropropanoic acid methyl ester.

Methodology:

  • Complex Formation:

    • Step 1.1: In a nitrogen-flushed flask, dissolve the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and nickel(II) nitrate hexahydrate in methanol.

    • Step 1.2: Add a solution of glycine and sodium hydroxide. Heat the mixture at reflux for 2 hours. The formation of the deep red Ni(II) complex indicates successful coordination.

    • Rationale: The chiral ligand creates a specific three-dimensional environment around the nickel center, which will direct the approach of the electrophile to only one face of the glycine enolate equivalent.

  • Asymmetric Alkylation:

    • Step 2.1: Cool the reaction mixture and add powdered potassium hydroxide as a base to deprotonate the glycine α-carbon.

    • Step 2.2: Slowly add 3,3,3-trifluoropropionyl chloride (the electrophile) at low temperature (-40 °C) and stir for 24 hours.

    • Step 2.3: Monitor the reaction by thin-layer chromatography (TLC). The disappearance of the starting complex and the appearance of a new, higher-Rf spot indicates product formation.

    • Rationale: The trifluoromethyl group is introduced with high diastereoselectivity because the steric bulk of the chiral ligand-Ni(II) assembly blocks one reaction pathway.

  • Decomplexation and Purification:

    • Step 3.1: Quench the reaction with aqueous HCl. This protonates the Schiff base and breaks apart the nickel complex.

    • Step 3.2: Extract the organic components with ethyl acetate. The aqueous layer will retain the nickel salts.

    • Step 3.3: Hydrolyze the Schiff base by stirring with 2M HCl for 5 hours to release the free amino acid ester.

    • Step 3.4: Purify the final product by silica gel column chromatography.

  • Validation:

    • Purity: Confirm chemical purity (>98%) using HPLC.

    • Identity: Verify the molecular weight using high-resolution mass spectrometry (HRMS).

    • Stereochemical Integrity: Determine the enantiomeric excess (>95% ee) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Synthesis_Workflow start Start: Chiral Ligand + Ni(II) + Glycine complex 1. Complex Formation (Methanol, Reflux) start->complex Self-Assembly alkylation 2. Asymmetric Alkylation (Base, CF3-Electrophile, -40°C) complex->alkylation Activation decomplex 3. Decomplexation & Hydrolysis (Aqueous HCl) alkylation->decomplex Release purify 4. Purification (Column Chromatography) decomplex->purify Isolation validate 5. Validation (HPLC, HRMS, Chiral HPLC) purify->validate QC Check end Product: Enantiopure fQAA validate->end Verified

Caption: A self-validating workflow for asymmetric fQAA synthesis.

Part 3: Conformational Analysis & Characterization

Determining the precise three-dimensional structure of fQAAs and the peptides they form is crucial for understanding their function. A multi-pronged approach combining experimental and computational methods is required.

Experimental Techniques

X-ray Crystallography: This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. It is the gold standard for determining bond lengths, angles, and torsional angles.

  • Workflow:

    • Synthesize and purify the fQAA or a short peptide containing it.

    • Grow high-quality single crystals (often the most challenging step).

    • Mount the crystal and collect diffraction data using an X-ray diffractometer.

    • Solve the crystal structure to obtain a detailed 3D model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying molecular conformation and dynamics in solution, which is more representative of the biological environment.

  • ¹⁹F NMR: The ¹⁹F nucleus is an exceptional NMR probe.[17][18][19] It has 100% natural abundance, high sensitivity, and a large chemical shift range, making it exquisitely sensitive to the local electronic environment.[17][19][20] A change in conformation or binding to a target protein will often result in a measurable change in the ¹⁹F chemical shift.[17][20][21] Distinct signals can often be observed for cis and trans isomers of prolyl bonds, allowing for easy quantification.[21][22]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR experiment detects protons that are close in space (< 5 Å), providing distance constraints that are essential for building a 3D model of the molecule in solution.

Protocol: Conformational Analysis of a Fluorinated Peptide using ¹⁹F NMR

Objective: To determine the conformational preferences of a peptide containing a 4-fluoroproline residue.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O or CD₃CN/D₂O mixture) to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Step 2.1: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

    • Step 2.2: Identify the resonances corresponding to the cis and trans conformations of the Xaa-Pro bond. The chemical shift difference is typically between 0.5 and 2.0 ppm.[21]

    • Rationale: The different spatial arrangement of the fluorine atom relative to the peptide backbone in the cis and trans isomers creates distinct electronic environments, leading to separate signals.

  • Quantification:

    • Step 3.1: Integrate the area under each peak. The ratio of the integrals directly corresponds to the population ratio of the two conformers (K_trans/cis_).

    • Rationale: NMR signal intensity is directly proportional to the number of nuclei contributing to it.

  • Variable Temperature (VT) NMR:

    • Step 4.1: Acquire a series of ¹⁹F NMR spectra at different temperatures (e.g., from 280 K to 320 K).

    • Step 4.2: Analyze the changes in chemical shifts and population ratios to understand the thermodynamics of the cis-trans isomerization.

    • Rationale: This provides insight into the energetic landscape of the peptide's conformational flexibility.

Data Presentation: Comparing Conformational Effects

Data from crystallographic and NMR studies can be summarized to compare the impact of fluorination.

ParameterProline(4R)-Fluoroproline(4S)-Fluoroproline
Predominant Ring Pucker Endo/Exo mix (~2:1)Cγ-exo (pushed by gauche effect)Cγ-endo (pushed by gauche effect)
K_trans/cis_ (Ac-Pro-OMe) ~4.0> 20 (strongly favors trans)~1.5 (similar to Pro)
Impact on α-Helix Neutral / DisruptiveStabilizingDestabilizing

Data compiled from literature to illustrate typical trends.[12][21]

Part 4: Applications in Peptide and Protein Engineering

The predictable conformational control exerted by fQAAs makes them powerful tools for designing peptides with enhanced properties.

  • Stabilizing Secondary Structures: By locking specific dihedral angles, fQAAs can pre-organize a peptide into a stable α-helix or β-turn. For example, incorporating (4R)-fluoroproline can strongly promote a trans-peptide bond and stabilize helical structures, which is critical for designing peptide-based drugs that need to maintain their active conformation.[9][21][23]

  • Modulating Protein-Protein Interactions: The constrained nature of fQAAs can be used to create highly specific ligands. By mimicking the bound conformation of a native peptide ligand, an fQAA-containing peptide can achieve higher binding affinity and selectivity.

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, and the steric bulk of a quaternary center can shield adjacent peptide bonds from cleavage by proteases, significantly extending the in-vivo half-life of a peptide therapeutic.[5]

Applications_Logic Core Fluorinated Quaternary Amino Acids (fQAAs) Prop1 Conformational Rigidity (Gauche Effect) Core->Prop1 Prop2 Stereoelectronic Control (Inductive Effect) Core->Prop2 Prop3 Steric Shielding & C-F Bond Strength Core->Prop3 App1 Enhanced Secondary Structure Stability (α-helix, β-turn) Prop1->App1 App2 Improved Binding Affinity & Selectivity Prop1->App2 Prop2->App2 App3 Increased Proteolytic Resistance Prop3->App3 Outcome Advanced Peptide Therapeutics (Higher Potency & Longer Half-Life) App1->Outcome App2->Outcome App3->Outcome

Caption: Logical relationships from fQAA properties to therapeutic benefits.

Conclusion and Future Outlook

Fluorinated quaternary amino acids represent a sophisticated class of building blocks for precisely controlling molecular architecture. Their unique stereoelectronic properties provide a powerful lever for influencing peptide conformation, stability, and bioactivity. As synthetic methods become more robust and our understanding of the nuanced fluorine effects deepens, fQAAs will undoubtedly play an increasingly critical role in the development of advanced peptide therapeutics, protein engineering, and materials science. The ability to install a ¹⁹F NMR probe at a site of conformational rigidity offers unparalleled opportunities for studying complex biological interactions in real-time.[18][21]

References

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2020). Applications of fluorine-containing amino acids for drug design. PubMed, 41(2), 165-189.
  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed, 20(12), 1549-1571.
  • O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1734-1744. [Link]

  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Figshare. [Link]

  • Wikipedia contributors. (2024). Stereoelectronic effect. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Gauche effect. Wikipedia. [Link]

  • Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Pupo, G., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6592. [Link]

  • Danielson, M. A., & Klevit, R. E. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 25, 189-220. [Link]

  • Zhao, G., et al. (2020). Synthesis of Fluorinated Quaternary α-Amino Acid Esters. Synfacts, 16(10), 1244. [Link]

  • Weeks, A. M., & Hodges, J. A. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6247-6258. [Link]

  • Rozatian, N., & Roesner, S. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemistryOpen, 13(6), e202400069. [Link]

  • Rozatian, N., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 16, 1121-1128. [Link]

  • Tormena, C. F., et al. (2014). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. The Journal of Organic Chemistry, 79(13), 6149-6156. [Link]

  • Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12, 3446-3461. [Link]

  • Sours, K. M., et al. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 10(6), 1419-1424. [Link]

  • Bowden, N. B., & Wesdemiotis, C. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4099. [Link]

  • Boche, D., et al. (2025). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Request PDF. [Link]

  • Liu, W., et al. (2018). Synthesis of Quaternary α-Fluorinated α-Amino Acid Derivatives via Coordinating Cu(II) Catalytic α-C(sp3)-H Direct Fluorination. Organic Letters, 20(22), 7100-7103. [Link]

  • Holmgren, R. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Amino Acids, 48(3), 545-554. [Link]

  • Tormena, C. F., et al. (2025). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. Request PDF. [Link]

  • Rozatian, N., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. [Link]

  • Renault, Y. J. G., et al. (2023). The gauche conformation in β-fluoramines dominates when the amine is protonated. ResearchGate. [Link]

  • Berger, A. A., et al. (2017). Fluorinated Amino Acids in Peptide and Protein Assembly. Request PDF. [Link]

  • O'Hagan, D. (2000). Some influences of fluorine in bioorganic chemistry. Chemical Communications, (8), 645-652. [Link]

  • Thirumoorthi, P., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1711-1719. [Link]

  • Nieß, A., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 383-390. [Link]

  • Salwiczek, M., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10449-10505. [Link]

  • D'Amico, E., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13170-13181. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 957-972. [Link]

  • Dodds, J. N., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online, 20(12), 1549-1571. [Link]

  • Vukelić, S. (2016). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

  • Ueda, A., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5326. [Link]

  • Merkel, L., et al. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Macmillan Group - Princeton University. [Link]

Sources

Strategic Integration of 2-Amino-2-(4-fluorophenyl)butanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetics, 2-Amino-2-(4-fluorophenyl)butanoic acid (henceforth referred to as


-Et-FPhg  for brevity in this context, denoting an 

-ethyl-4-fluorophenylglycine scaffold) represents a high-value "chimeric" building block. It bridges the gap between the conformational rigidity of

-dialkyl amino acids (like Aib) and the electronic/hydrophobic properties of aromatic residues (like Phenylalanine).

This guide details the physicochemical rationale, synthetic pathways, and solid-phase integration protocols for this compound. Its primary utility lies in constraining backbone entropy to force bioactive conformations (helical or turn structures) while simultaneously blocking metabolic degradation via the quaternary center and the para-fluorine substituent.

Part 1: Chemical Architecture & Structural Significance

The Quaternary Center: Entropy Reduction

Unlike standard proteinogenic amino acids,


-Et-FPhg possesses a quaternary 

-carbon. This tetrasubstitution imposes severe steric constraints on the backbone torsion angles (

and

).
  • Mechanism: The Thorpe-Ingold effect (gem-dimethyl effect analog) restricts the rotation around the

    
     and 
    
    
    
    bonds.
  • Outcome: This forces the peptide backbone into a limited region of the Ramachandran plot, typically favoring

    
    -helical or 
    
    
    
    -helical conformations, depending on the flanking residues. This pre-organization reduces the entropic penalty of binding to a receptor.
The Fluorine Effect: Electronic & Metabolic Shielding

The 4-fluorophenyl moiety is not merely a hydrophobic spacer; it is a functional metabolic shield.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). Placing fluorine at the para position of the phenyl ring blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for phenylalanine-like residues.
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) without the steric bulk of a methyl or chloro group, enhancing membrane permeability for intracellular targets.
    

Part 2: Synthesis Protocols

Synthesizing sterically hindered quaternary amino acids is non-trivial. Standard alkylations often fail due to steric crowding. Two robust routes are recommended: the Nitroacetate Alkylation (for versatility) and the Bucherer-Bergs (for scalability).

Protocol A: Alkylation of Ethyl Nitroacetate (Recommended for Research Scale)

This method allows for the modular introduction of the ethyl and aryl groups.

Reagents:

  • Ethyl nitroacetate[1][2]

  • 1-Fluoro-4-iodobenzene (or related aryl halide)

  • Ethyl iodide

  • Base:

    
     or NaH
    
  • Catalyst: Palladium source (for arylation) or Phase Transfer Catalyst (for alkylation)

Workflow:

  • Arylation: React ethyl nitroacetate with 1-fluoro-4-iodobenzene using CuI/L-proline or Pd-catalyzed cross-coupling to install the aryl group at the

    
    -position.
    
  • Alkylation: Treat the resulting

    
    -aryl nitroacetate with ethyl iodide and a base (e.g., DBU or 
    
    
    
    in DMF) to install the ethyl group. Note: The order can be reversed, but arylation of the nitroacetate is often cleaner first.
  • Reduction: Hydrogenate the nitro group (

    
    , Raney Ni or Zn/AcOH) to the amine.[1][2]
    
  • Hydrolysis: Saponify the ester (LiOH/THF/H2O) to yield the free acid.

Protocol B: Bucherer-Bergs Reaction (Industrial Scale)

Ideal for generating the hydantoin intermediate, which is extremely stable and easy to purify.

  • Ketone Formation: Start with 1-(4-fluorophenyl)propan-1-one (4-fluoropropiophenone).

  • Cyclization: React with

    
     and KCN in 50% EtOH/H2O at 
    
    
    
    for 24-48h.
  • Hydrolysis: Reflux the resulting hydantoin in 6M NaOH (24h) or

    
     to open the ring and yield the amino acid.
    
Visualization: Synthesis Decision Tree

SynthesisRoutes Start Target: 2-Amino-2-(4-fluorophenyl)butanoic acid RouteA Route A: Nitroacetate Strategy (High Modularity) Start->RouteA RouteB Route B: Bucherer-Bergs (High Scalability) Start->RouteB StepA1 1. Arylation of Ethyl Nitroacetate RouteA->StepA1 StepB1 1. Start: 4-Fluoropropiophenone RouteB->StepB1 StepA2 2. Alkylation w/ Ethyl Iodide StepA1->StepA2 StepA3 3. Nitro Reduction (Zn/AcOH) StepA2->StepA3 Final Pure Amino Acid StepA3->Final StepB2 2. KCN / (NH4)2CO3 StepB1->StepB2 StepB3 3. Hydantoin Hydrolysis (NaOH) StepB2->StepB3 StepB3->Final

Figure 1: Decision matrix for synthetic routes based on scale and available starting materials.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating


-Et-FPhg into a peptide chain is the most challenging step due to the steric bulk of the quaternary center. Standard coupling protocols (HBTU/DIEA) will likely fail or result in deletion sequences.
The "Difficult Coupling" Protocol

Critical Rule: Once


-Et-FPhg is at the N-terminus, the next amino acid coupling is the bottleneck.
ParameterStandard ConditionRequired Condition for

-Et-FPhg
Coupling Reagent HBTU or HCTUHATU or PyAOP (Aza-derivatives are mandatory)
Additive None or HOBtHOAt (Enhances reaction rate significantly)
Base DIEA (2-3 eq)TMP (2,4,6-Trimethylpyridine) or DIEA (controlled pH)
Temperature Room TempMicrowave (

)
or

conventional heating
Reaction Time 30-60 min2 x 2 hours (Double coupling is mandatory)
Monitoring Kaiser TestChloranil Test (Kaiser is unreliable for secondary/hindered amines)
Step-by-Step Coupling Workflow
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Activation: Dissolve Fmoc-

    
    -Et-FPhg-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. Add DIEA (6 eq) immediately before adding to resin.
    
  • Coupling: Shake for 2 hours. If available, use microwave irradiation: 25W,

    
     for 10 mins.
    
  • Check: Perform Chloranil test. If beads are blue, re-couple.

  • Capping: Acetylate unreacted amines (

    
    /Pyridine) to prevent deletion sequences.
    

Part 4: Applications & Case Studies

Protease Inhibitors (3CLpro & HIV Protease)

Inhibitors often fail due to rapid hydrolysis of the peptide bond. Replacing the P1 or P1' residue with


-Et-FPhg creates a "non-scissile" bond mimic.
  • Application: In SARS-CoV-2 Mpro (3CLpro) inhibitors, replacing the P2 leucine/phenylalanine with a fluorinated quaternary analog can enhance potency and half-life. The ethyl group fills the hydrophobic S2 pocket, while the quaternary center prevents backbone cleavage.

Antimicrobial Peptides (AMPs)

AMPs rely on amphipathic helices to disrupt bacterial membranes.

  • Design: Incorporating

    
    -Et-FPhg at positions 
    
    
    
    or
    
    
    promotes
    
    
    -helix formation.
  • Benefit: The fluorinated side chain increases interaction with the lipid bilayer of Gram-negative bacteria, while the steric bulk prevents degradation by bacterial elastases.

Visualization: Conformational Locking Mechanism

Conformation Unconstrained Linear Peptide Sequence (High Entropy) Substitution Insertion of alpha-Et-FPhg Unconstrained->Substitution steric Steric Clash (Ethyl/Phenyl vs Backbone) Substitution->steric Helix 3(10) or Alpha Helix Stabilization (Low Entropy) steric->Helix Thorpe-Ingold Effect Bioactivity Enhanced Receptor Binding (Reduced Entropic Cost) Helix->Bioactivity

Figure 2: Mechanism of conformational restriction induced by alpha,alpha-disubstitution.

References

  • Synthesis of Sterically Hindered Amino Acids

    • Title: Sterically Hindered C

      
      -Disubstituted 
      
      
      
      -Amino Acids: Synthesis from
      
      
      -Nitroacetate and Incorporation into Peptides.[1]
    • Source: J. Org. Chem. (2001)[1][2]

    • URL:[Link]

  • Conform

    
    -Ethyl Amino Acids: 
    
    • )
    • Source: J. Phys.[3] Chem. B (2012)[3]

    • URL:[Link]

  • Fluorine in Peptide Engineering

    • Title: Utility of fluorin

      
      -amino acids in development of therapeutic peptides.[4]
      
    • Source: Expert Opin.[5] Drug Discov. (2025)[5][6]

    • URL:[Link]

  • SPPS of Hindered Peptides

    • Title: Improved solid-phase synthesis of alpha,alpha-dialkyl
    • Source: J. Pept. Sci. (2005)[7]

    • URL:[Link]

Sources

The Fulcrum of Function: A Technical Guide to the Steric Effects of α-Ethyl Substitution in Phenylglycine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Authored by: Gemini AI

Abstract

Phenylglycine and its derivatives are cornerstone scaffolds in medicinal chemistry, notably as ligands for various receptors, including the metabotropic glutamate receptors (mGluRs).[1][2][3] The introduction of substituents at the α-carbon atom profoundly influences the conformational landscape and, consequently, the pharmacological profile of these analogues. This in-depth technical guide focuses on the steric effects of α-ethyl substitution in phenylglycine analogues. We will explore the synthetic methodologies for creating these chiral centers, delve into the conformational ramifications of introducing an ethyl group, and elucidate the subsequent impact on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how targeted steric modifications can be leveraged to fine-tune ligand-receptor interactions.

Introduction: The Significance of α-Substitution in Phenylglycine Analogues

Phenylglycine-containing compounds are prevalent in a wide array of natural products and pharmacologically active molecules.[2] Their rigid backbone, conferred by the phenyl ring, provides a defined orientation for the key pharmacophoric elements – the amino and carboxyl groups. However, the conformational flexibility around the Cα-Cβ and N-Cα bonds can allow for multiple binding modes at a receptor.

The strategic introduction of an alkyl group at the α-position, such as an ethyl group, serves to conformationally constrain the molecule.[4][5] This steric hindrance limits the accessible torsional angles, effectively locking the analogue into a more defined three-dimensional shape. Such pre-organization can lead to enhanced receptor affinity and selectivity by favoring a bioactive conformation and minimizing the entropic penalty upon binding. This guide will dissect the multifaceted consequences of this seemingly simple modification.

Synthesis of α-Ethylphenylglycine Analogues: Crafting the Chiral Core

The enantioselective synthesis of α-alkylated amino acids is a well-established yet challenging field in organic chemistry.[6][7] The creation of a quaternary chiral center at the α-position of phenylglycine requires robust and stereocontrolled methodologies. Several strategies have been successfully employed, each with its own set of advantages and considerations.

Asymmetric Alkylation of Glycine Enolate Equivalents

A common and effective approach involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a glycine enolate.[7] The pseudoephedrine glycinamide method, for instance, has proven to be a practical and highly diastereoselective route to a wide range of α-amino acids.[7]

Experimental Protocol: Asymmetric Synthesis of (S)-α-Ethylphenylglycine via Pseudoephedrine Glycinamide Alkylation

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Glycine methyl ester hydrochloride

  • Lithium bromide

  • Triethylamine

  • Ethyl iodide

  • Lithium hexamethyldisilazide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 1 M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Pseudoephedrine Glycinamide:

    • To a solution of (1R,2R)-(-)-pseudoephedrine in anhydrous DCM, add glycine methyl ester hydrochloride and triethylamine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pseudoephedrine glycinamide.

  • Asymmetric Alkylation:

    • Dissolve the pseudoephedrine glycinamide and lithium bromide in anhydrous THF and cool to -78 °C.

    • Slowly add LiHMDS solution and stir for 30 minutes to form the lithium enolate.

    • Add ethyl iodide and continue stirring at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

  • Hydrolysis and Isolation:

    • Hydrolyze the alkylated product by refluxing in 6 M HCl for 12 hours.

    • Cool the reaction mixture and extract with diethyl ether to remove the pseudoephedrine auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of α-ethylphenylglycine (approximately pH 6) with 1 M NaOH.

    • The desired (S)-α-ethylphenylglycine will precipitate and can be collected by filtration, washed with cold water, and dried.

Other Synthetic Approaches

Alternative methods for the synthesis of α-alkylated amino acids include:

  • Alkylation of oxazolidinone intermediates: This method allows for the enantioretentive alkylation of α-amino acids.[6]

  • Catalytic enantioselective α-alkylation: Recent advances have led to the development of catalytic methods using chiral catalysts to achieve enantioselective alkylation.[8]

  • From α-imino esters: Alkylation of α-imino esters derived from α-amino acids using novel pyridoxal model compounds has also been reported.[9]

Conformational Analysis: The Steric Impact of the α-Ethyl Group

The introduction of an ethyl group at the α-carbon dramatically restricts the conformational freedom of the phenylglycine backbone. This is primarily due to steric clashes between the ethyl group and the other substituents on the α-carbon, as well as the phenyl ring.

Torsional Angle Restrictions

The key torsional angles that define the conformation of an amino acid are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). In α,α-dialkylated amino acids, the allowed regions in the Ramachandran plot are significantly reduced.[4] While phenylglycine itself has preferred conformations, the addition of an ethyl group further funnels the molecule into a more defined conformational space.

Homopeptides of chiral α-ethylated α,α-disubstituted amino acids have been shown to adopt a fully planar C5-conformation, in contrast to the 3₁₀-helical structures often observed for α-methylated analogues.[10] This highlights the profound impact of the slightly larger ethyl group on the preferred backbone conformation.

G cluster_0 Conformational Restriction by α-Ethyl Group Alpha-Carbon Alpha-Carbon Phenyl_Ring Phenyl_Ring Alpha-Carbon->Phenyl_Ring φ rotation Ethyl_Group Ethyl_Group Alpha-Carbon->Ethyl_Group Amine Amine Alpha-Carbon->Amine ψ rotation Carboxyl Carboxyl Alpha-Carbon->Carboxyl Ethyl_Group->Phenyl_Ring Steric Clash Ethyl_Group->Amine Steric Hindrance

Caption: Steric hindrance from the α-ethyl group restricts rotation around φ and ψ bonds.

Analytical Techniques for Conformational Studies

The precise determination of the conformational preferences of α-ethylphenylglycine analogues relies on a combination of experimental and computational techniques.

  • X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule.[11][12][13] Crystal structures of peptides containing α,α-disubstituted amino acids have been instrumental in understanding their conformational propensities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the absolute configuration of α-chiral primary amines by derivatization with Boc-phenylglycine.[14][15] Furthermore, advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which helps to elucidate the solution-state conformation.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformations.

Pharmacological Implications: Tuning Receptor Affinity and Selectivity

The steric bulk of the α-ethyl group has profound consequences for the pharmacological activity of phenylglycine analogues. This is primarily due to its influence on how the ligand interacts with the binding pocket of its target receptor.

Impact on Receptor Binding

The introduction of steric hindrance can have several effects on ligand-receptor binding:[16]

  • Increased Affinity: By pre-organizing the ligand in its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.

  • Decreased Affinity: If the steric bulk of the ethyl group prevents the ligand from adopting the optimal conformation for binding or introduces unfavorable steric clashes with the receptor, a decrease in affinity will be observed.

  • Altered Selectivity: The steric requirements of different receptor subtypes can vary. An α-ethyl group may be accommodated by the binding pocket of one subtype but not another, leading to enhanced selectivity.

For example, in the context of metabotropic glutamate receptors, analogues of (S)-α-methyl-3-carboxyphenylalanine have been synthesized and tested, demonstrating that even subtle changes at the α-position can impact activity.[1] While specific data on α-ethyl analogues in this context is less prevalent in the initial search, the principles of steric effects on binding remain the same.

Case Study: Phenylglycine Analogues at Metabotropic Glutamate Receptors (mGluRs)

Phenylglycine derivatives have been instrumental in elucidating the pharmacology of mGluRs.[3] The introduction of an α-methyl group in (R,S)-α-methyl-4-carboxyphenylglycine (MCPG) was a key step in the development of broad-spectrum mGluR antagonists.[3] It is plausible that an α-ethyl substitution could further refine the selectivity profile of such ligands. The larger ethyl group might, for instance, favor binding to mGluR subtypes with more spacious orthosteric binding sites.

Table 1: Hypothetical Impact of α-Substitution on mGluR Affinity

Compoundα-SubstituentReceptor SubtypePredicted Affinity (IC₅₀)Rationale
PhenylglycineHmGluR1ModerateFlexible, can adopt multiple binding modes
α-MethylphenylglycineCH₃mGluR1IncreasedConformational restriction favors bioactive conformation
α-EthylphenylglycineCH₂CH₃mGluR1DecreasedSteric clash with residues in the binding pocket
α-EthylphenylglycineCH₂CH₃mGluR5IncreasedLarger binding pocket accommodates the ethyl group

This table is illustrative and based on general principles of steric effects. Actual affinities would require experimental determination.

Future Directions and Conclusion

The introduction of an α-ethyl group into the phenylglycine scaffold is a powerful strategy for modulating the conformational and pharmacological properties of these important molecules. While the synthetic methodologies are well-developed, a more systematic exploration of the structure-activity relationships of α-ethylphenylglycine analogues across a range of biological targets is warranted.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of α-ethylphenylglycine analogues with varied phenyl ring substitutions to map the steric and electronic requirements for optimal receptor interactions.

  • High-resolution structural biology: Obtaining co-crystal structures of α-ethylphenylglycine analogues bound to their target receptors to visualize the specific interactions and understand the structural basis for their activity.[17]

  • Computational studies: Employing advanced molecular dynamics simulations to probe the dynamic behavior of these analogues in solution and within the receptor binding pocket.

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. [Link]

  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. Journal of Organic Chemistry. [Link]

  • Process for preparation of alpha-alkyl amino acids.
  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. [Link]

  • Efficient α-Alkylation of α-Amino Acids by Means of a Novel Pyridoxal Model Compound. Chemistry Letters. [Link]

  • Strategy for catalytic enantioselective α-alkylation with amino acid deriv
  • Conformationally constrained amino acids in peptide design. SSRN. [Link]

  • Synthesis of the protected α-ethynylphenylglycine 7 (Hata et al. 2011). ResearchGate. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Not found.
  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]

  • Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. [Link]

  • Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. PubMed. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

  • [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters]. PubMed. [Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. [Link]

  • Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors. CORE. [Link]

  • Conformations of amino acids and peptides. Cambridge University Press. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. PubMed. [Link]

  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC. [Link]

  • x Ray crystallography. PMC. [Link]

  • Identifying amino acids in protein NMR spectra. Not found.
  • X-ray Crystallography of Chemical Compounds. PubMed. [Link]

  • L-Phenylglycine. ATB. [Link]

  • Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. PubMed. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. [Link]

  • Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. PMC. [Link]

  • The glycine receptor: pharmacological studies and mathematical modeling of the allosteric interaction between the glycine- and strychnine-binding sites. PubMed. [Link]

  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. [Link]

  • Crystallization and preliminary X-ray diffraction analysis of eukaryotic α2 -macroglobulin family members modified by methylamine, proteases and glycosidases. PubMed. [Link]

  • Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]

  • Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. MDPI. [Link]

  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Medical University of Vienna. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. MDPI. [Link]

  • Inhibitory Actions of Tropeines on the α3 Glycine Receptor Function. Frontiers in Molecular Neuroscience. [Link]

  • Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. PubMed. [Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge Publishers. [Link]

Sources

Physicochemical Profiling of 2-Amino-2-(4-fluorophenyl)butanoic Acid: pKa, pI, and Ionization Behavior

[1]

Executive Summary

Compound: 2-Amino-2-(4-fluorophenyl)butanoic acid CAS: 1160511-95-4 (Generic analog reference) Class:

1

This guide provides a definitive analysis of the ionization constants (pKa) and isoelectric point (pI) of 2-Amino-2-(4-fluorophenyl)butanoic acid.[1] As a gem-disubstituted amino acid featuring both a lipophilic ethyl chain and an electron-withdrawing 4-fluorophenyl moiety, this compound exhibits unique ionization behavior distinct from standard proteinogenic amino acids.[1] Understanding these values is critical for optimizing solubility during peptide synthesis, controlling retention in reversed-phase chromatography, and predicting membrane permeability (LogD) in drug discovery campaigns.[1]

Key Physicochemical Parameters (Predicted):

  • Acidic pKa (COOH):

    
    [1]
    
  • Basic pKa (

    
    ): 
    
    
    [1]
  • Isoelectric Point (pI):

    
    [1]
    

Structural Analysis & Electronic Effects

To accurately estimate the pKa values in the absence of empirical database entries, we must apply Structure-Activity Relationship (SAR) principles, specifically analyzing the Hammett Electronic Effects and Steric Solvation Constraints .

The "Push-Pull" Mechanism

The central

  • The 4-Fluorophenyl Group (The "Pull"):

    • Inductive Effect (-I): The fluorine atom is highly electronegative.[1] Through the phenyl ring, it exerts a strong electron-withdrawing effect on the

      
      -carbon.[1]
      
    • Impact: This pulls electron density away from the carboxyl group (stabilizing the

      
       anion, lowering pKa
      
      
      ) and the ammonium group (destabilizing the
      
      
      cation, lowering pKa
      
      
      ).
    • Comparison: This makes the compound more acidic than its non-fluorinated analog, 2-amino-2-phenylbutanoic acid.[1]

  • The Ethyl Group (The "Push" & Steric Bulk):

    • Inductive Effect (+I): The ethyl chain is weakly electron-donating, which theoretically opposes the phenyl ring's pull.[1]

    • Steric Effect: Crucially, the gem-disubstitution (ethyl + phenyl) creates a bulky environment around the ammonium group.[1] This hinders solvent accessibility , reducing the stabilization of the charged ammonium species by water molecules. This steric desolvation typically lowers the basic pKa further than electronic effects alone would predict.[1]

Predicted Physicochemical Values

The following values are derived from comparative analysis with Phenylglycine (Phg) and


ParameterPredicted ValueStructural Justification
pKa

(

-COOH)
2.0 (Range: 1.9 – 2.[1]1)The electron-withdrawing 4-F-Phenyl group stabilizes the carboxylate anion more effectively than the benzyl group in Phenylalanine (pKa 2.20), lowering the pKa.[1]
pKa

(

-NH

)
8.7 (Range: 8.5 – 8.[1]9)Significantly lower than Alanine (9.7).[1] The inductive withdrawal of the phenyl ring combined with steric hindrance to solvation reduces the basicity of the amine.
Isoelectric Point (pI) 5.35 Calculated as the arithmetic mean of pKa

and pKa

.[1] At pH 5.35, the net charge is 0 (Zwitterionic form dominates).[1]
Ionization Species Distribution

At physiological pH (7.4), the compound exists primarily in its Zwitterionic state (


1

IonizationCationCationic Form(pH < 2.0)COOH / NH3+Net Charge: +1ZwitterionZwitterionic Form(pH 2.0 - 8.7)COO- / NH3+Net Charge: 0Cation->Zwitterion  pKa1 ~ 2.0  AnionAnionic Form(pH > 8.7)COO- / NH2Net Charge: -1Zwitterion->Anion  pKa2 ~ 8.7  

Figure 1: Ionization equilibrium of 2-Amino-2-(4-fluorophenyl)butanoic acid across the pH scale.

Experimental Determination Protocols

For drug development applications, theoretical values must be validated.[1] The following protocols ensure high-integrity data generation.

Potentiometric Titration (The Gold Standard)

This method is preferred for its accuracy in determining ionization constants for small molecules with adequate water solubility (>0.5 mM).[1]

Methodology:

  • Preparation: Dissolve 2-3 mg of the amino acid in 20 mL of degassed water (containing 0.15 M KCl to maintain ionic strength).

  • Acidification: Add standardized HCl to lower the pH to ~1.5 (fully protonated state).

  • Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert nitrogen atmosphere to prevent

    
     absorption.
    
  • Data Processing: Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[1]

Capillary Electrophoresis (CE) (For Low Solubility)

If the lipophilic ethyl/fluorophenyl groups limit aqueous solubility, Capillary Zone Electrophoresis (CZE) is the superior method.[1]

Workflow Logic:

  • Principle: Electrophoretic mobility (

    
    ) changes as a function of pH.[1]
    
  • Procedure: Run the sample in buffers ranging from pH 1.5 to 11.0.

  • Plotting: Plot

    
     vs. pH. The inflection points of the sigmoidal curve correspond to the pKa values.[2] The pH where mobility is zero is the exact experimental pI.[1]
    

ExperimentalWorkflowcluster_TitrationHigh Solubility Pathcluster_CELow Solubility PathStartStart: Solid SampleSolubilityCheckCheck Aqueous Solubility(> 0.5 mM?)Start->SolubilityCheckTitrationPotentiometric Titration(0.15 M KCl, 25°C)SolubilityCheck->TitrationYesCosolventDissolve in MeOH/WaterSolubilityCheck->CosolventNoBjerrumBjerrum Plot AnalysisTitration->BjerrumResultDerive pKa1, pKa2, pIBjerrum->ResultCE_RunCapillary Electrophoresis(pH 1.5 - 11.0)Cosolvent->CE_RunMobilityPlotPlot Mobility vs pHCE_Run->MobilityPlotMobilityPlot->Result

Figure 2: Decision tree for experimentally validating pKa and pI based on compound solubility.

Implications for Drug Design & Synthesis

Lipophilicity and LogD

The pI of ~5.35 implies that at physiological pH (7.4), the molecule carries a partial negative charge (equilibrium between Zwitterion and Anion).

  • LogD

    
     vs LogP:  While the intrinsic LogP (lipophilicity of the neutral species) is high due to the fluorophenyl and ethyl groups, the LogD
    
    
    will be lower
    because the population is shifting toward the anionic form.
  • Membrane Permeability: To maximize passive diffusion, the pH of the formulation should be adjusted closer to the pI (pH 5.0 – 5.5) where the net charge is zero.[1][3]

Synthetic Utility

In peptide synthesis, the steric bulk of the

  • Coupling Strategy: The lowered pKa of the amine (8.[1]7) means it is less nucleophilic than standard amino acids.[1] Standard coupling protocols (e.g., EDC/HOBt) may fail.[1]

  • Recommendation: Use high-reactivity coupling agents like HATU or COMU and maintain a slightly higher pH in the reaction mixture to ensure the amine is deprotonated.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa determination methods).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett constants and electronic effects of Fluorine).

  • Soroka, M., et al. (2019).[1] "The influence of the alpha-substituent on the physicochemical properties of aminophosphonates and amino acids." Journal of Molecular Structure. [1]

  • PubChem Compound Summary. (2024). "4-Fluorophenylglycine analogs." National Center for Biotechnology Information.[1] [Link]

Methodological & Application

Navigating the Bottlenecks: Advanced Protecting Group Strategies for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers in Peptide Synthesis and Drug Development

Abstract

The incorporation of sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues, is a powerful strategy for designing peptides with constrained conformations, enhanced proteolytic stability, and improved therapeutic potential. However, the inherent bulk of these residues presents significant challenges to standard peptide synthesis protocols, leading to slow reaction kinetics, incomplete couplings, and increased risk of racemization. This guide provides an in-depth analysis of advanced protecting group and coupling strategies designed to overcome these synthetic hurdles. We will explore the rationale behind selecting specific N- and C-terminal protecting groups, detail the application of high-potency coupling reagents, and discuss the transformative impact of microwave-assisted synthesis. This document serves as a technical resource, offering field-proven protocols and decision-making frameworks for scientists navigating the complexities of synthesizing sterically demanding peptides.

The Challenge of Steric Hindrance

Sterically hindered amino acids, like α-aminoisobutyric acid (Aib) or N-methyl alanine, are invaluable tools in medicinal chemistry for their ability to induce specific secondary structures (e.g., helices, turns) in peptides.[1] This conformational rigidity can enhance binding affinity to biological targets and protect the peptide backbone from enzymatic degradation.[2]

The synthetic difficulty arises from the crowded environment around the reactive centers—the α-amino and α-carboxyl groups. This bulk obstructs the approach of reagents, dramatically slowing down two critical steps in synthesis: amide bond formation (coupling) and protecting group removal (deprotection) .[3][4] Inefficient coupling not only lowers the overall yield but also provides a larger window for the activated carboxylic acid to racemize, compromising the stereochemical integrity of the final peptide.[5][6] Therefore, a successful synthesis relies on a carefully orchestrated strategy involving robust protecting groups and highly efficient reaction conditions.

N-Terminal Protection: Beyond Standard Approaches

The choice of the N-terminal protecting group is fundamental to any peptide synthesis strategy.[7] While Fmoc and Boc are the workhorses of modern solid-phase peptide synthesis (SPPS), their application to hindered residues requires careful consideration.[]

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group, prized for its mild, base-labile deprotection conditions (typically 20% piperidine in DMF), is the standard for modern SPPS.[9] However, with hindered amino acids, the steric bulk can impede the access of the piperidine base to the fluorenyl proton, necessitating extended deprotection times or elevated temperatures.

Causality: The bulky substituents on the α-carbon shield the N-terminal Fmoc group. This necessitates harsher conditions to achieve complete removal, which can increase the risk of side reactions such as aspartimide formation in sensitive sequences.[10]

Boc (tert-Butoxycarbonyl) Strategy

The Boc group is removed under stronger acidic conditions (e.g., trifluoroacetic acid, TFA), which are generally effective for hindered systems.[11] This makes the Boc/Bn (benzyl) protection scheme a robust alternative. The primary consideration here is ensuring the orthogonality of side-chain protecting groups, which must remain stable to TFA treatment throughout the synthesis.[7]

Protecting GroupStructureCleavage ConditionAdvantages in Hindered SystemsDisadvantages
Fmoc Fluorenyl-CH₂-O-CO-20% Piperidine/DMFMild conditions preserve acid-labile side chains.Deprotection can be slow and incomplete.
Boc (CH₃)₃C-O-CO-Trifluoroacetic Acid (TFA)Robust and complete deprotection.Requires harsh acid, limiting side-chain protection choices.
Z (Cbz) Benzyl-O-CO-H₂/Pd or HBr/AcOHStable to both mild base and acid.Hydrogenolysis can be problematic with certain residues (e.g., Cys, Met).[12][]

C-Terminal Protection: Securing the Anchor

In liquid-phase synthesis or for peptide fragments, the C-terminus must be protected, typically as an ester.[] The formation of these esters with hindered amino acids can be challenging.

  • Methyl/Ethyl Esters: Formed under standard Fischer esterification conditions (alcohol with acid catalyst), but may require prolonged reaction times. Cleavage is via saponification, which can cause racemization.[]

  • Benzyl (Bn) Esters: Offer the advantage of cleavage by hydrogenolysis, which preserves chirality.

  • tert-Butyl (tBu) Esters: Provide excellent steric protection and are cleaved under acidic conditions (TFA), making them compatible with Fmoc-based strategies.[11] Their bulk, however, can make their initial installation difficult.

In solid-phase synthesis, the C-terminus is inherently protected by the linker to the resin.[] The choice of resin and linker is critical, especially for preparing C-terminally modified peptides like amides.[14]

The Engine of Synthesis: High-Potency Coupling Reagents

Standard carbodiimide activators like DCC or DIC are often inefficient for coupling hindered amino acids.[3] The field has moved towards more potent uronium/aminium and phosphonium salt-based reagents that generate highly reactive intermediates.[15][16]

Uronium/Aminium Salts

These reagents, based on HOBt or HOAt derivatives, have become the gold standard for difficult couplings.[17]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): Long considered one of the most powerful reagents, HATU's reactivity stems from the HOAt moiety, which forms a highly reactive active ester while suppressing racemization.[18][19] It is particularly effective for hindered couplings, including those involving N-methylated amino acids.[17]

  • HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU shows comparable efficiency in many cases.[19] The electron-withdrawing chlorine atom enhances the leaving group ability of the active ester.[19]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent with coupling efficiency similar to HATU.[15][16] A key advantage is that its by-products are water-soluble, simplifying purification in solution-phase synthesis.[17][20]

Phosphonium Salts
  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An effective reagent, especially for coupling N-methyl amino acids.[18]

Data Summary: Coupling Reagent Performance

ReagentClassKey AdvantageRecommended Use Case
HATU Aminium SaltHighest reactivity, low racemization.[19]Extremely difficult couplings, N-methylated residues, segment condensation.[17]
HCTU Aminium SaltHigh efficiency, cost-effective.[19]Routine synthesis of hindered peptides.
COMU Aminium SaltHATU-like efficiency, water-soluble by-products.[15]Both solid-phase and solution-phase synthesis.
PyAOP Phosphonium SaltExcellent for N-methyl amino acids.[18]Sequences rich in N-methylated residues.

Overcoming Kinetic Barriers with Microwave Energy

Microwave-assisted peptide synthesis (MAPS) has revolutionized the synthesis of difficult sequences.[21] By using microwave energy to rapidly and uniformly heat the reaction system, MAPS can dramatically accelerate both coupling and deprotection steps.[4][21]

This technology is particularly transformative for hindered amino acids, where conventional room-temperature synthesis can take many hours or fail completely. Microwave-enhanced SPPS can drive these difficult couplings to completion in minutes, significantly improving yields and purities.[22][23][24] For example, a peptide containing multiple Aib residues that was synthesized with less than 10% purity in 40 hours conventionally was produced in under 3 hours with 89% purity using microwave assistance.[22]

Logical Workflow: Strategy Selection for Hindered Systems

G start Start: Hindered AA Sequence q_type Type of Hindrance? start->q_type n_alpha α,α-Disubstituted (e.g., Aib) q_type->n_alpha α-Carbon n_nmethyl N-Methylated q_type->n_nmethyl Amide Nitrogen q_synthesis Synthesis Method? s_spps SPPS q_synthesis->s_spps Solid-Phase s_lpps LPPS / Fragment q_synthesis->s_lpps Liquid-Phase n_alpha->q_synthesis rec_nmethyl Strategy: - Reagent: HATU or PyAOP - Use Microwave Assistance - Avoid excess reagent to prevent capping n_nmethyl->rec_nmethyl rec_spps Strategy: - Use Microwave-Assisted SPPS - Reagent: HATU or HCTU - Extended Fmoc Deprotection - Consider Boc Strategy s_spps->rec_spps rec_lpps Strategy: - Reagent: COMU (for easy workup) - C-Terminus: Benzyl or tBu Ester - Couple at a non-hindered residue if possible s_lpps->rec_lpps

Caption: Decision workflow for selecting a synthesis strategy.

Experimental Protocols

Protocol 1: Microwave-Assisted SPPS Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol is adapted for an automated microwave peptide synthesizer, such as the CEM Liberty Blue™.[22][23]

  • Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide for peptide amides) in the reaction vessel. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF, optionally containing 0.1 M Oxyma Pure to minimize racemization.

    • Apply microwave energy (e.g., up to 75°C for 3-5 minutes).

    • Drain the vessel and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve 5 equivalents of the hindered amino acid (e.g., Fmoc-Aib-OH) and 4.9 equivalents of coupling reagent (e.g., HCTU or HATU) in DMF.

    • Add 10 equivalents of a base (e.g., diisopropylethylamine, DIPEA).

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Apply microwave energy (e.g., up to 90°C for 5-10 minutes). The higher temperature and extended time are crucial for driving the hindered coupling to completion.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and by-products.

  • Confirmation: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the completion of the coupling before proceeding to the next cycle. If incomplete, a second coupling (recoupling) may be necessary.

Protocol 2: C-Terminal Benzyl Esterification of a Hindered Amino Acid

This protocol is for liquid-phase synthesis.

  • Setup: To a solution of the N-protected hindered amino acid (e.g., Boc-Aib-OH, 1 equivalent) in DMF, add benzyl bromide (1.2 equivalents).

  • Basification: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure benzyl ester.

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids is an achievable goal that hinges on moving beyond standard protocols. By leveraging high-potency coupling reagents like HATU and HCTU, the kinetic barriers to amide bond formation can be effectively overcome.[17][19] The integration of microwave technology further accelerates these challenging reactions, reducing synthesis times from days to hours and dramatically improving outcomes.[4][21] A holistic approach that carefully considers the interplay between N- and C-terminal protecting groups, coupling conditions, and enabling technologies is paramount for unlocking the full potential of these valuable building blocks in modern drug discovery and materials science.

References

  • Fields, G. B., Lauer-Fields, J. L., & Alsina, J. (2002). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Hayashi, Y. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]

  • Pinter, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved from [Link]

  • Zhao, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Itoh, M., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. Retrieved from [Link]

Sources

Coupling reagents for 2-Amino-2-(4-fluorophenyl)butanoic acid insertion

High-Efficiency Coupling Strategies for Sterically Demanding -Disubstituted Amino Acids

Focus Target: 2-Amino-2-(4-fluorophenyl)butanoic acid

Executive Summary

The insertion of

2-Amino-2-(4-fluorophenyl)butanoic acid

This Application Note provides a tiered reagent selection strategy and detailed protocols to overcome these barriers. We move beyond standard carbodiimide chemistry (EDC/HOBt) to advanced phosphonium, uronium, and acid fluoride methodologies.[1]

Molecular Analysis & Challenges

Target Molecule: 2-Amino-2-(4-fluorophenyl)butanoic acid[2]

  • Structural Class:

    
    -disubstituted (Quaternary) Amino Acid.[3] Analogous to 
    
    
    -ethyl-phenylglycine.
  • Steric Environment: The

    
    -carbon is tetrasubstituted (Amine, Carboxyl, Ethyl, 4-F-Phenyl). This "umbrella" effect blocks the approach of incoming nucleophiles (during C-terminal activation) and hinders the attack of the amine on activated esters (during N-terminal elongation).
    
  • Electronic Effects: The p-fluoro substituent exerts an inductive electron-withdrawing effect (

    
    ), slightly reducing the pKa of the amine (lowering nucleophilicity) while increasing the acidity of the carboxyl group.
    
The "Difficult Coupling" Mechanism

Unlike standard amino acids,

oxazolone (azlactone)

Key Risks:

  • Incomplete Coupling: Standard times (1-2 h) often yield <20% conversion.

  • Epimerization of Adjacent Residues: When coupling to the hindered amine (N-terminal elongation), the slow kinetics force the activated incoming amino acid to sit in solution longer, increasing the risk of racemization via oxazolone formation on the non-hindered partner.

Strategic Reagent Selection

We categorize coupling strategies into three tiers based on steric difficulty and reaction scale.

Decision Matrix (Graphviz Diagram)

ReagentSelectionStartStart: Coupling 2-Amino-2-(4-fluorophenyl)butanoic acidRoleIs the Hindered AA theNucleophile (Amine) or Electrophile (Acid)?Start->RoleAcidActing as Acid (C-Term Activation)Role->AcidAmineActing as Nucleophile (N-Term Elongation)Role->AmineScaleScale / Phase?Acid->ScaleSPPSSolid Phase (SPPS)Scale->SPPSSolnSolution PhaseScale->SolnHATUTier 1: HATU or COMU(2x Coupling, 50°C)SPPS->HATUStandardFluorideTier 2 (Extreme): Acid Fluoride(TFFH or BTFFH)SPPS->FluorideIf HATU failsSoln->HATUSmall ScaleT3PTier 1: T3P (50% in EtOAc)+ PyridineSoln->T3PScalable/GreenPrevAAActivate Incoming AA with:Amine->PrevAAPrevAA->FluorideIf Incoming AA is also hinderedPyAOPHigh Reactivity: PyAOP or HATU(Avoids HMPA if possible, but PyAOP is potent)PrevAA->PyAOPMaximize Electrophilicity

Figure 1: Decision tree for selecting coupling reagents based on the role of the hindered amino acid and the synthesis phase.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/COMU)

Best for: Solid Phase Peptide Synthesis (SPPS) and general small-scale discovery. Why: HATU (and its safer analog COMU) generates an active ester that benefits from the "neighboring group effect" of the 7-azabenzotriazole (or oxyma) ring, accelerating the reaction rate by orders of magnitude compared to HBTU/HOBt.

Materials:

  • Fmoc-2-Amino-2-(4-fluorophenyl)butanoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR COMU

  • DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) - NMP is preferred for hindered sequences to prevent aggregation.[1]

Procedure:

  • Pre-activation: Dissolve the hindered amino acid (4.0 eq relative to resin) and HATU (3.9 eq) in NMP.

  • Base Addition: Add DIPEA (8.0 eq). Note: The solution should turn yellow (HATU) or orange/red (COMU).

  • Activation Time: Allow to activate for 2 minutes exactly. Do not exceed 5 minutes as uronium salts can guanidinylate the amine if left too long.

  • Coupling: Add the mixture to the resin-bound amine.

  • Reaction Conditions: Shake for 2 hours at room temperature.

    • Optimization: If incomplete, perform a second coupling for 1 hour at 50°C (microwave or conventional heating).

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely hindered couplings (e.g., Aib-Aib linkages) or when HATU fails. Why: Acid fluorides are smaller than OBt/OAt active esters, allowing them to penetrate the steric shield of the quaternary carbon. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.

Materials:

  • Hindered Amino Acid (Carboxylic Acid form)

  • TFFH (Reagent)[1][4]

  • DIPEA

  • Solvent: DCM or DCE (Dichloroethane) - Acid fluorides are stable in DCM and react well in it.

Procedure:

  • Dissolution: Dissolve the hindered amino acid (3.0 eq) and TFFH (3.0 eq) in anhydrous DCM.

  • Activation: Add DIPEA (6.0 eq) under nitrogen atmosphere.

  • Conversion: Stir for 15–30 minutes at 0°C, then warm to Room Temp. The acid fluoride forms rapidly.

  • Coupling: Add this solution directly to the amine component (resin or solution).

  • Execution: Stir/Shake for 2–4 hours.

    • Note: Acid fluorides are highly reactive but stable to water (relative to acid chlorides), making them robust.

Protocol C: Scalable Solution Phase (T3P)

Best for: Large-scale synthesis (>10g) where byproducts must be water-soluble. Why: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization rates. It acts as a water scavenger.

Procedure:

  • Mix: Combine the hindered acid (1.1 eq) and the amine (1.0 eq) in EtOAc or 2-MeTHF.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 eq). Cool to 0°C.

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. T3P kinetics are slower but cleaner.

  • Workup: Wash with water, 1M HCl, and sat. NaHCO3. The phosphorus byproducts are water-soluble, simplifying purification.

Mechanistic Validation & Troubleshooting

Understanding the Activation Pathway

The choice of reagent dictates the intermediate species. For sterically hindered acids, the Acid Fluoride pathway bypasses the bulky active ester intermediate found in HATU/COMU couplings.

Mechanismcluster_HATUHATU/COMU Pathwaycluster_TFFHAcid Fluoride PathwayAcidHindered Acid(R-COOH)ActiveEsterBulky OAt/Oxyma Ester(Sterically Crowded)Acid->ActiveEster+ HATU/BaseAcidFAcid Fluoride (R-COF)(Small, High Electrophilicity)Acid->AcidF+ TFFH/BaseProduct1Amide BondActiveEster->Product1+ Amine (Slow)Product2Amide BondAcidF->Product2+ Amine (Fast)

Figure 2: Mechanistic comparison. The Acid Fluoride pathway minimizes steric bulk in the transition state.

Troubleshooting Guide
IssueObservationRoot CauseSolution
Low Conversion LCMS shows starting material after 2h.Steric hindrance blocking nucleophilic attack.Switch to Protocol B (TFFH) or use Microwave heating (50°C, 30 min).
Racemization D/L isomers detected (if chiral).Slow coupling allows oxazolone to epimerize.Use COMU or T3P (lowest epimerization). Use Collidine instead of DIPEA.[4]
Aggregation Gel-like resin, poor swelling.Peptide chain aggregation (beta-sheets).Switch solvent to NMP or add Pseudoproline dipeptides if applicable.
Capping Failure Deletion sequences in final peptide.Unreacted amines remaining.[5]Perform an acetylation cap (Ac2O/Pyridine) after every hindered coupling step.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[4][6][7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link (Establishes HATU/HOAt superiority).

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of amino acid fluorides.[4] Journal of the American Chemical Society, 117(19), 5401-5402. Link (The TFFH/Acid Fluoride protocol).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link (Comprehensive review covering COMU and hindered peptides).

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis via propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. Link (Introduction of T3P).

  • Wenschuh, H., et al. (1996). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405-410. Link (Application of acid fluorides to Aib-rich hindered peptides).

Troubleshooting & Optimization

Resolving difficult peptide sequences containing bulky fluorinated residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Peptide Sequences (Bulky Fluorinated Residues)

Current Status: Online Agent: Senior Application Scientist Ticket ID: F-PEP-SYNTH-001 Subject: Troubleshooting Synthesis & Purification of Peptides with Bulky Fluorinated Residues (e.g., F5-Phe, Tfm-Ala)

Executive Summary

Welcome to the technical support hub. You are likely here because your standard SPPS (Solid-Phase Peptide Synthesis) protocol failed. Peptides containing bulky fluorinated residues—such as pentafluorophenylalanine (F5-Phe) or trifluoromethyl-alanine—present a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). A perfluorinated ring is significantly bulkier than a native phenyl ring, obstructing the coupling site.

  • Electronic Deactivation: Fluorine is highly electronegative. When adjacent to the reaction center, it can alter the pKa of the

    
    -proton (increasing racemization risk) or reduce the nucleophilicity of the N-terminus after deprotection.
    
  • Hyper-Hydrophobicity: Fluorinated domains induce strong aggregation (beta-sheets) and "Teflon-like" solubility issues, causing precipitation during purification.

Module 1: Overcoming Coupling Failure

The Issue: Incomplete coupling (deletion sequences) or low yield due to steric blockage.

The Mechanism: Standard carbodiimides (DIC) often lack the activation energy to force a bulky fluorinated amino acid onto a resin-bound amine, especially if the resin loading is high. Furthermore, once the fluorinated residue is attached, its bulk shields the N-terminus, making the next coupling difficult.

Protocol: High-Efficiency "Power Coupling"

  • Reagent Selection: Switch from HBTU/PyBOP to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1] The 7-aza group in HATU creates a catalytic effect via neighboring group participation, accelerating the reaction by orders of magnitude.

  • Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization, which is a high risk for electron-deficient fluorinated residues.

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM (Dichloromethane) for 20 min, then wash 3x with NMP (N-Methyl-2-pyrrolidone). NMP solvates hydrophobic chains better than DMF.

  • Activation (Pre-mix):

    • Amino Acid (4.0 eq)

    • HATU (3.9 eq)[2]

    • Collidine (8.0 eq)

    • Solvent: NMP (keep concentration high, ~0.3–0.5 M).

    • Activate for exactly 2 minutes before adding to resin.

  • Coupling: Shake for 2 hours at Room Temp.

  • Microwave Assist (Optional but Recommended): If available, heat to 75°C for 5 minutes (25W).

    • Warning: Do NOT microwave if Cys or His are present in the sequence due to high racemization risk.

  • The "Hard" Step (Next Residue): The coupling immediately following the fluorinated residue often fails. Double couple this next residue using the same HATU/Collidine protocol.

Visualization: Coupling Decision Tree

CouplingLogic Start Start Coupling Cycle CheckResidue Is Residue Bulky/Fluorinated? Start->CheckResidue Standard Standard Protocol (DIC/Oxyma) CheckResidue->Standard No Advanced Advanced Protocol CheckResidue->Advanced Yes MicrowaveCheck Contains Cys/His? Advanced->MicrowaveCheck MicrowaveYes Microwave: 75°C, 5 min Reagent: HATU/Collidine MicrowaveCheck->MicrowaveYes No MicrowaveNo Room Temp: 2 hrs Double Couple Reagent: HATU/Collidine MicrowaveCheck->MicrowaveNo Yes (Risk) NextStep Next Residue Coupling: FORCE DOUBLE COUPLING MicrowaveYes->NextStep MicrowaveNo->NextStep

Caption: Decision logic for selecting coupling conditions based on steric hindrance and racemization sensitivity.

Module 2: Preventing Aggregation (The "Beta-Sheet" Trap)

The Issue: The synthesis proceeds well for 5-10 residues, then the resin shrinks, and Fmoc deprotection times skyrocket.

The Mechanism: Fluorinated side chains are super-hydrophobic. They drive the peptide chains to collapse onto themselves to exclude solvent, forming inter-chain hydrogen bonds (beta-sheets). This "gelation" prevents reagents from reaching the N-terminus.

Troubleshooting Table: Aggregation Breakers

StrategyReagent/MethodWhen to UseMechanism
Chaotropic Salts 0.1M LiCl or KSCN in coupling bufferMild aggregationDisrupts H-bonding network within the resin matrix.
Pseudoprolines Fmoc-Ser/Thr(PsiMe,Mepro)-OHSer/Thr/Cys in sequence"Kinks" the backbone, physically preventing beta-sheet alignment.
Backbone Protection Fmoc-(Dmb)Gly-OH or HmbGly/Ala in sequenceSteric bulk on the backbone nitrogen blocks H-bonding.
Magic Solvent 100% HFIP (Hexafluoroisopropanol)Post-synthesisUsed to dissolve the peptide after cleavage, not during synthesis.

Protocol: The "Magic Mixture" Wash If deprotection slows down:

  • Perform standard deprotection (Piperidine/DMF).[3]

  • Wash: 3x with DMF.

  • Chaotropic Wash: Wash 3x with 0.1M LiCl in DMF .

  • Proceed to coupling (keep LiCl present during coupling if possible, though it may slow kinetics slightly; usually better to wash it out just before adding activated AA).

Module 3: Purification & Solubility

The Issue: The peptide is cleaved but won't dissolve in Water/Acetonitrile (MeCN), or it "crashes out" (precipitates) inside the HPLC column, clogging the system.

The Mechanism: Fluorinated peptides often exhibit "fluorous" behavior—they are neither hydrophilic nor lipophilic in the traditional sense; they are fluorophilic. They repel water and standard organic solvents.

Protocol: The "Fluorous" Injection Strategy

Do NOT dissolve purely in DMSO (often insufficient for F-peptides) or 100% HFIP (incompatible with HPLC gradients).

  • Dissolution: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). These fluorinated alcohols break aggregates effectively.

  • Dilution (The Critical Step):

    • Take your HFIP solution.[4]

    • Dilute it 1:1 with Mobile Phase A (Water + 0.1% TFA).

    • Observation: If it precipitates, you cannot inject.

    • Fix: If it precipitates, add 6M Guanidine HCl or use a C4 column (less hydrophobic retention).

  • Column Heating: Heat the HPLC column to 60°C . High temperature weakens the hydrophobic interaction between the fluorinated peptide and the C18 stationary phase, improving peak shape and preventing irreversible binding.

Visualization: Purification Workflow

Purification Crude Crude Peptide SolTest Solubility Test: Water/MeCN? Crude->SolTest Fluorous Dissolve in HFIP/TFE SolTest->Fluorous Insoluble Dilute Dilute 1:1 with Buffer A Fluorous->Dilute Precip Precipitation? Dilute->Precip Guanidine Add 6M Guanidine or 30% Acetic Acid Precip->Guanidine Yes Inject Inject on HPLC (Heat Col to 60°C) Precip->Inject No Guanidine->Inject

Caption: Workflow for solubilizing and injecting hydrophobic fluorinated peptides without clogging HPLC lines.

Frequently Asked Questions (FAQ)

Q: My mass spec shows a peak +18 Da higher than expected. Is it water? A: Unlikely. In the context of fluorinated phenylalanine (or similar), if you used high temperatures or strong bases, you might have hydrolyzed a sensitive side chain or formed an aspartimide (if Asp is present). However, check if you have an N-terminal pyroglutamate formation (if Gln is at N-term) which is -17 Da. If it is +18 Da, ensure your drying was complete, but also check for incomplete coupling where a protecting group (like tBu, +56) might be partially fragmented or an adduct formed. Note: Fluorine atoms are stable, they do not typically hydrolyze.

Q: Can I use standard polystyrene resin? A: For bulky fluorinated peptides, standard polystyrene (PS) often fails due to poor swelling in the necessary polar/fluorinated solvents. Switch to PEG-PS (e.g., Tentagel, ChemMatrix) . These resins swell better in DCM/NMP and allow better diffusion of bulky reagents.

Q: I suspect racemization on my F5-Phe residue. How do I check? A: You must use "Marfey's Reagent" (FDAA) or perform chiral GC/HPLC. To prevent it, ensure you are using Collidine (TMP) and not DIPEA during the coupling of the fluorinated residue. The electron-withdrawing fluorine ring makes the alpha-proton more acidic (


 drops), making it easier for strong bases to remove it, leading to racemization.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on coupling reagents and protecting groups).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed mechanism of HATU vs. others).

  • Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis. Peptide Science. (Seminal work on breaking aggregation).[5][6]

  • Jenkins, N. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. (Practical tips on double coupling and aggregation).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Data on COMU/HATU efficiency).

Sources

Technical Support Center: Troubleshooting HPLC of Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Retention Time Shifts and Selectivity Issues for Fluorinated Analogs Role: Senior Application Scientist Status: Active Guide

Introduction: The "Fluorine Factor" in Chromatography

Welcome to the technical support center. If you are here, you are likely observing unexpected chromatographic behavior after introducing a fluorine atom into your lead compound.

Fluorine is not merely a "small hydrogen mimic." It is the most electronegative element (


), possesses a tightly bound lone pair, and creates a bond (C-F) that is simultaneously hydrophobic and highly polarizable. In HPLC, this results in the "Polar Hydrophobicity" Paradox : fluorinated compounds can behave more lipophilically on C18 columns while simultaneously exhibiting strong dipole-dipole interactions that cause unexpected retention shifts or peak distortions.

This guide moves beyond basic pump diagnostics to address the specific physicochemical anomalies introduced by fluorination.

Part 1: Diagnostic Triage (System vs. Chemistry)

Before assuming the chemistry is the culprit, we must rule out the instrument. Fluorinated mobile phases or analytes can be sensitive to system fluctuations.

Q: My retention times ( ) are drifting run-to-run. Is it the fluorine?

A: Likely not. Drifting (monotonic trend) usually indicates a system equilibrium issue, whereas Shifting (sudden change or offset from predicted) is chemical.

Step-by-Step System Suitability Test (SST):

  • Check Temperature Stability: Fluorinated compounds often have high enthalpies of adsorption (

    
    ). A fluctuation of 
    
    
    
    can shift
    
    
    significantly more for F-analogs than for their H-counterparts. Action: Thermostat your column compartment.
  • Mobile Phase pH: If you are using TFA (Trifluoroacetic acid) or HFIP (Hexafluoroisopropanol) as modifiers, they are volatile. Evaporation changes the pH and ion-pairing strength over time. Action: Use fresh buffers; cap reservoirs.

  • Dewetting (Phase Collapse): Highly fluorinated analytes often require high % organic. If you drop to 100% aqueous to wash the column, C18 chains may "collapse," causing loss of retention.

Part 2: The Chemistry of Retention Shifts

Q: I substituted H F to increase lipophilicity, but my compound eluted earlier on C18. Why?

A: You are witnessing the Dipole-Dipole Repulsion or Solvation Effect .

While a C-F bond increases the hydrophobic surface area (generally increasing


 on C18), the strong dipole moment can increase solubility in the polar mobile phase, effectively "pulling" the analyte off the stationary phase.

The Mechanism:

  • Aliphatic Fluorination: Often decreases lipophilicity (lower logP) due to the strong dipole, leading to reduced retention on C18.

  • Aromatic Fluorination: Usually increases lipophilicity (higher logP), leading to increased retention, unless the fluorine is adjacent to a polar group (ortho-effect).

Q: My peak shape is tailing, or retention is sensitive to tiny pH changes. Why?

A: Fluorine has drastically shifted the pKa of your molecule.[1]

The "Acidifying" Effect: Fluorine’s electron-withdrawing induction (


 effect) lowers the pKa of nearby ionizable groups.
  • Basic Amines: Fluorine makes nearby amines less basic (pKa drops).

  • Acidic Groups: Fluorine makes phenols/carboxylic acids more acidic (pKa drops).

Scenario: You have a basic amine with a pKa of 9.0. You run your HPLC at pH 7.0 (fully protonated). You add a fluorine atom


 to the amine. The pKa drops to 7.2.
  • Result: At pH 7.0, the F-analog is now partially deprotonated (mixed mode), causing peak splitting or a massive shift in retention compared to the parent.

Protocol: pH Mapping Do not guess. Run a 3-point pH screen centered on the predicted pKa.

ExperimentpH ConditionPurpose
Run A pH 2.5 (Formic Acid/TFA)Suppress acids; protonate all bases.
Run B pH = Predicted pKaAssess sensitivity (worst robustness).
Run C pH 7.5-10 (Ammonium Bicarb)Neutralize bases; ionize acids.

Part 3: Stationary Phase Selection (The Regioisomer Problem)

Q: I cannot separate ortho-, meta-, and para-fluorinated isomers on C18. They co-elute.

A: C18 lacks the Shape Selectivity required for this. You must switch to a Pentafluorophenyl (PFP or F5) stationary phase.

Why C18 Fails: C18 interacts primarily through dispersive forces (hydrophobicity). The hydrophobicity differences between o-, m-, and p- isomers are negligible.

Why PFP Works: PFP phases offer a "multi-mode" retention mechanism that is orthogonal to C18:

  • 
     Interactions:  The electron-deficient PFP ring interacts with electron-rich analytes.
    
  • Dipole-Dipole: The C-F bonds on the silica surface interact with the C-F dipoles of your analyte.

  • Shape Selectivity: The rigid PFP ring creates a "slot" that discriminates based on the steric bulk of the fluorine position.

Visualization: The Selectivity Decision Tree

Troubleshooting Start Start: Retention Issue CheckSystem 1. System Check (Temp, Pump, Mobile Phase) Start->CheckSystem IsShiftReal Is the shift chemical? CheckSystem->IsShiftReal IsShiftReal->CheckSystem No (Drifting) AnalyzeStructure 2. Analyze Structure (pKa & Dipole) IsShiftReal->AnalyzeStructure Yes (Shifting) pKaIssue Is pH near pKa? AnalyzeStructure->pKaIssue AdjustpH Protocol: Adjust pH +/- 2 units pKaIssue->AdjustpH Yes IsomerIssue Is it a Regioisomer Separation? pKaIssue->IsomerIssue No C18Fail C18 Co-elution IsomerIssue->C18Fail Yes OptimizeC18 Optimize C18 (Change Organic Modifier) IsomerIssue->OptimizeC18 No SwitchPFP 3. Switch to PFP Column (Methanol Mobile Phase) C18Fail->SwitchPFP

Caption: Decision logic for troubleshooting retention shifts. Note the critical pivot to PFP phases for isomer separation.

Part 4: Advanced Method Optimization

Q: I switched to a PFP column, but the selectivity is still poor. What now?

A: You are likely using Acetonitrile (ACN).[2] Switch to Methanol (MeOH).

The "Solvent-Selectivity" Rule:

  • ACN: Aprotic and has its own dipole. It can form a "layer" over the PFP phase, masking the

    
     interactions.
    
  • MeOH: Protic. It does not interfere as strongly with the

    
     system of the PFP ring, allowing the stationary phase to interact directly with your fluorinated analyte.
    

Experimental Data: Solvent Effect on Selectivity (


) 
Separation of fluorinated nitro-aromatics on PFP phase
Mobile Phase OrganicSelectivity (

)
Resolution (

)
Mechanism Dominance
Acetonitrile 1.11.2 (Partial)Hydrophobic dominated
Methanol 1.4 3.5 (Baseline)

+ H-bonding active
Q: What about the "Fluorous Effect"? Should I use a Fluorous Phase?

A: Only for highly fluorinated species (e.g., perfluoro-tagged peptides). For standard medicinal chemistry (1-3 fluorine atoms), a PFP phase is sufficient. A dedicated "Fluorous" phase (like perfluorohexyl) relies on specific F-F interactions and is often too retentive or niche for standard small molecule separation.

Summary of Mechanisms

To understand why your separation works (or fails), refer to the interaction map below.

Mechanisms cluster_C18 C18 / Alkyl Phase cluster_PFP PFP / F5 Phase C18 C18 Ligand Mech1 Hydrophobicity (Dispersive) C18->Mech1 Analyte Fluorinated Analyte Mech1->Analyte Weak Selectivity for Isomers PFP Pentafluorophenyl Ligand Mech2 Pi-Pi Interaction PFP->Mech2 Mech3 Dipole-Dipole PFP->Mech3 Mech4 Shape Selectivity (Steric) PFP->Mech4 Mech5 H-Bond Acceptance PFP->Mech5 Mech2->Analyte Strong for Aromatics Mech3->Analyte Strong for Polar F-groups Mech4->Analyte Critical for Regioisomers

Caption: Mechanistic comparison. C18 relies on a single interaction mode, whereas PFP utilizes four distinct mechanisms to separate fluorinated analogs.

References

  • Regalado, E. L., et al. (2014).[3] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[4][5][6] Journal of Chromatography A.

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • West, C., et al. (2010). Selectivity of fluorinated stationary phases in reversed-phase liquid chromatography. Journal of Fluorine Chemistry.[4][7]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][6][8][9] Chemical Society Reviews.

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 2-Amino-2-(4-fluorophenyl)butanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the latest search, comprehensive, publicly available X-ray crystallography data for 2-Amino-2-(4-fluorophenyl)butanoic acid could not be located. This guide will, therefore, provide a detailed comparative analysis of its closest structural analogs for which crystallographic data is available: the non-fluorinated parent compound, 2-Amino-2-phenylbutanoic acid , its lower homolog, 2-Amino-2-phenylpropanoic acid , and the closely related fluorinated amino acid, 4-Fluoro-L-phenylalanine . This comparative approach allows for an insightful exploration of the structural effects of both α-alkylation and para-fluorination on the phenyl ring in this class of amino acids.

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and altered lipophilicity. 2-Amino-2-(4-fluorophenyl)butanoic acid, a synthetic amino acid, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural analysis is crucial for understanding how the interplay of the α-ethyl group and the para-fluoro substituent dictates its three-dimensional conformation and intermolecular interactions, which in turn govern its biological activity.

This guide provides a comparative overview of the crystallographic data of key structural analogs to infer the likely structural characteristics of 2-Amino-2-(4-fluorophenyl)butanoic acid. By examining the crystal structures of its non-fluorinated counterpart and a related fluorinated amino acid, we can dissect the influence of these chemical modifications on crystal packing, hydrogen bonding networks, and overall molecular conformation.

Comparative Crystallographic Data

The following tables summarize the available crystallographic data for the selected comparator compounds.

Table 1: Crystallographic Data for 4-Fluoro-L-phenylalanine

ParameterValue
CCDC Deposition No.210165
Empirical FormulaC₉H₁₀FNO₂
Formula Weight183.18
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.896(2)
b (Å)9.531(4)
c (Å)14.881(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)836.2(5)
Z4
Density (calculated) (Mg/m³)1.455
Reference[1]

Table 2: Crystallographic Data for Comparator Compounds

Parameter2-Amino-2-phenylbutanoic acid2-Amino-2-phenylpropanoic acid
CCDC Deposition No.Data not foundData not found
Empirical FormulaC₁₀H₁₃NO₂C₉H₁₁NO₂
Formula Weight179.22165.19
Crystal SystemNot availableNot available
Space GroupNot availableNot available
Unit Cell DimensionsNot availableNot available
Reference--

Note: The absence of publicly available crystallographic data for 2-Amino-2-phenylbutanoic acid and 2-Amino-2-phenylpropanoic acid in the searched databases prevents a direct numerical comparison. The subsequent analysis will focus on the known structure of 4-Fluoro-L-phenylalanine and discuss the anticipated structural implications for the other compounds.

Analysis of Structural Features: A Comparative Perspective

The crystal structure of 4-Fluoro-L-phenylalanine reveals a head-to-tail arrangement of molecules forming a herringbone pattern. The molecules are held together by a network of intermolecular hydrogen bonds involving the amino and carboxyl groups. The fluorine atom participates in weak C-H···F hydrogen bonds, which contribute to the overall stability of the crystal lattice.

The Influence of the α-Alkyl Group

The primary structural difference between 4-Fluoro-L-phenylalanine and the target molecule, 2-Amino-2-(4-fluorophenyl)butanoic acid, is the substitution of a hydrogen atom at the α-carbon with an ethyl group. This seemingly small change is expected to have significant steric and electronic consequences:

  • Conformational Restriction: The presence of the ethyl group in 2-Amino-2-(4-fluorophenyl)butanoic acid, and a methyl group in 2-Amino-2-phenylpropanoic acid, will introduce greater steric hindrance around the chiral center compared to 4-Fluoro-L-phenylalanine. This is likely to restrict the rotation around the Cα-Cβ bond and influence the preferred side-chain conformation (χ1 angle).

  • Crystal Packing: The bulkier α-substituents in the butanoic and propanoic acid derivatives will likely disrupt the efficient packing observed in the crystal lattice of 4-Fluoro-L-phenylalanine. This could lead to a less dense crystal structure and potentially a different space group.

The Role of the para-Fluoro Substituent

Comparing the fluorinated compounds to their non-fluorinated analogs (2-Amino-2-phenylbutanoic acid and 2-Amino-2-phenylpropanoic acid) highlights the impact of the fluorine atom:

  • Intermolecular Interactions: The electronegative fluorine atom can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds (C-H···F). These interactions, though weaker than conventional hydrogen bonds, can significantly influence the crystal packing and polymorphism.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can subtly alter the electronic properties of the phenyl ring, which may, in turn, affect intermolecular π-π stacking interactions.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray crystallography follows a well-defined workflow. The following is a generalized protocol that would be applicable to the analysis of 2-Amino-2-(4-fluorophenyl)butanoic acid.

X-ray Crystallography Workflow Figure 1: Generalized X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth High Purity Sample Mounting Crystal Mounting CrystalGrowth->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Indexing Indexing & Integration Diffraction->Indexing Diffraction Pattern Solution Structure Solution Indexing->Solution Unit Cell & Intensities Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Refined Structure Analysis Structural Analysis Validation->Analysis Final Structure

Caption: Figure 1: Generalized X-ray Crystallography Workflow

Step-by-Step Methodology
  • Synthesis and Purification: The target compound, 2-Amino-2-(4-fluorophenyl)butanoic acid, is synthesized and purified to a high degree (>98%) to ensure the growth of high-quality single crystals.

  • Crystal Growth: Single crystals are grown using techniques such as slow evaporation from a suitable solvent or solvent mixture, or by vapor diffusion. The choice of solvent is critical and is often determined empirically.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Indexing and Integration: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the individual reflections are integrated.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as Patterson or direct methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

  • Validation and CIF Generation: The final refined structure is validated using software tools to check for geometric and other potential issues. A Crystallographic Information File (CIF) is then generated, which contains all the relevant information about the crystal structure determination.

  • Structural Analysis: The final structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion

While the crystal structure of 2-Amino-2-(4-fluorophenyl)butanoic acid remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state conformation and packing. The interplay between the steric demands of the α-ethyl group and the electronic influence of the para-fluoro substituent is expected to result in a unique crystal structure. The detailed crystallographic data of 4-Fluoro-L-phenylalanine serves as a crucial benchmark for understanding the effects of fluorination in this class of amino acids. The experimental determination of the crystal structure of the title compound is a necessary next step to validate these predictions and to provide a solid foundation for its further development and application in medicinal chemistry.

References

  • Kudo, K., et al. (2003). Crystal Structure of 4-Fluoro-L-phenylalanine. Chemical & Pharmaceutical Bulletin, 51(10), 1258-1260. [Link]

Sources

Comparative Potency of Fluorinated vs. Non-Fluorinated Phenylglycine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: This guide provides a technical analysis of how fluorine substitution on the phenyl ring of phenylglycine analogs modulates pharmacological potency, metabolic stability, and receptor selectivity. Core Insight: While non-fluorinated phenylglycines (e.g., (S)-4-carboxyphenylglycine, 4-CPG) serve as foundational metabotropic glutamate receptor (mGluR) ligands, fluorination typically enhances potency by 5–10 fold and radically alters subtype selectivity. This is driven by the "Fluorine Effect" : modulation of pKa (acidity of the carboxyl/amino groups), increased lipophilicity (LogP), and specific multipolar interactions within the binding pocket.

Mechanistic Pharmacology: The Fluorine Advantage

Electronic and Steric Modulation

The introduction of fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) is a bioisosteric replacement that exerts profound electronic effects without imposing significant steric penalties.

  • pKa Modulation: Fluorine is highly electronegative (

    
    ). When substituted on the phenyl ring, it inductively withdraws electron density.
    
    • Effect: It lowers the pKa of the aniline

      
       (making it more acidic) and the carboxylic acid (making it more ionized at physiological pH). This alters the zwitterionic equilibrium critical for binding to the "Clamshell" domain of mGluRs.
      
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Para-fluorination blocks P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the analog in vivo.
    
Signaling Pathway Intervention

Phenylglycine analogs primarily target Class C GPCRs (mGluRs). The diagram below illustrates the intervention points of these analogs within the glutamatergic signaling cascade.

mGluR_Signaling cluster_legend Mechanism of Action Glutamate L-Glutamate (Endogenous Ligand) mGluR mGluR (Class C GPCR) Venus Flytrap Domain Glutamate->mGluR Activates Phenylglycine Phenylglycine Analogs (e.g., (S)-4CPG) Phenylglycine->mGluR Competitive Antagonism (Low Potency) F_Phenylglycine Fluorinated Analogs (e.g., (S)-3,4-DCPG) F_Phenylglycine->mGluR High Potency Agonism/Antagonism (Subtype Selective) G_Protein G-Protein (Gq/Gi) mGluR->G_Protein Coupling Effector Effector (PLC / Adenylyl Cyclase) G_Protein->Effector Signaling Response Cellular Response (Ca2+ Release / cAMP Inhibition) Effector->Response Modulation

Caption: Comparative intervention of fluorinated vs. non-fluorinated ligands at the mGluR orthosteric site.

Comparative Potency Data

The following data contrasts specific non-fluorinated standards against their fluorinated or structurally optimized counterparts.

Table 1: mGluR Subtype Selectivity and Potency
Compound ClassAnalog NameStructure NoteTargetPotency (IC50/EC50)Selectivity Profile
Non-Fluorinated (S)-4CPG 4-carboxyphenylglycinemGluR1

IC50: 65 µM Moderate antagonist; poor selectivity vs mGluR5.
Non-Fluorinated (S)-MCPG

-methyl-4-carboxyphenylglycine
mGluR1/2IC50: >150 µM Broad spectrum antagonist; low potency.
Fluorinated / Optimized (S)-3,4-DCPG 3,4-dicarboxyphenylglycine*mGluR8EC50: 31 nM >1000-fold selective for mGluR8 over mGluR1-7.
Fluorinated 2-F-Phenylglycine 2-fluoro-phenylglycinePeptide SynthesisN/A Used to enhance metabolic stability in peptide drugs.
Fluorinated FL118-7n Difluoro-substituted derivativeCytotoxicityIC50: 9 nM >10x more potent than monofluoro analog (7b).

*Note on (S)-3,4-DCPG: While strictly a dicarboxy analog, the high potency (nanomolar range) compared to the micromolar potency of monocarboxy analogs (4CPG) illustrates the impact of ring substitution optimization, a principle often mimicked by fluorine to achieve similar electronic locking of the active conformation.

Table 2: Fluorine Impact on Physicochemical Properties

Data derived from general structure-activity relationship (SAR) studies on amino acids.

PropertyNon-Fluorinated (Phenylglycine)Fluorinated (4-F-Phenylglycine)Impact on Drug Design
LogP (Lipophilicity) ~0.2~0.5 - 0.7Enhanced membrane permeability; better BBB penetration.
pKa (Amine) ~9.1~8.7Reduced basicity; less protonated at physiological pH.
Metabolic Stability Low (Ring Hydroxylation)High (Blocked Para-position)Prolonged half-life; reduced clearance.

Experimental Protocol: Synthesis of 4-Fluorophenylglycine

Methodology: Modified Strecker Synthesis.[1] Rationale: This protocol avoids the use of unstable gaseous HCN by generating cyanide in situ and uses benzylamine to prevent retro-Strecker decomposition, ensuring high yield and purity.

Reagents Required:
  • 4-Fluorobenzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Sodium Metabisulfite (Na2S2O5)

  • Methanol / Water[1]

  • Hydrochloric Acid (6M)

  • Pd/C Catalyst (10%)

Step-by-Step Workflow:
  • Imine Formation (In Situ):

    • Dissolve Sodium Metabisulfite (0.5 eq) in water. Add 4-Fluorobenzaldehyde dissolved in minimal methanol. Stir for 15 min to form the bisulfite adduct.

    • Add Benzylamine slowly at room temperature. Stir for 1 hour.

    • Checkpoint: Solution should turn slightly cloudy as the imine forms.

  • Nitrile Addition:

    • Add Sodium Cyanide (dissolved in water) dropwise to the reaction mixture.

    • Stir vigorously for 4–16 hours at room temperature.

    • Extraction: Extract the resulting

      
      -aminonitrile with isopropyl acetate. Wash with brine and dry over MgSO4.
      
  • Hydrolysis (Nitrile to Acid):

    • Treat the isolated aminonitrile with 6M HCl under reflux (100°C) for 12 hours.

    • Observation: A white precipitate (ammonium chloride) may form; the product remains in solution.

  • Debenzylation (Hydrogenolysis):

    • Dissolve the N-benzyl amino acid intermediate in methanol/water (1:1).

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under H2 atmosphere (balloon pressure) or use ammonium formate (transfer hydrogenation) at 60°C for 4 hours.

  • Purification:

    • Filter off the catalyst (Celite).

    • Concentrate filtrate. Recrystallize from water/ethanol to yield 4-Fluorophenylglycine as a white solid.

Validation Criteria:

  • 1H NMR (D2O): Look for the

    
    -proton singlet around 
    
    
    
    5.1 ppm. Aromatic region should show specific splitting pattern for para-fluoro substitution (dd).
  • Yield: Expected range 60–75%.

References

  • mGluR8 Selectivity & Potency

    • Thomas, N. K., et al. "(S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord."[2] Neuropharmacology, 2001.[2]

  • Phenylglycine Antagonist Comparison

    • Brabet, I., et al. "Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses." Neuropharmacology, 1995.

  • Synthesis Protocol (Strecker Variant)

    • Davies, R. P., et al. "A Facile Synthesis of Substituted Phenylglycines." Synthetic Communications, 2000.

  • Fluorine in Drug Design (Mechanisms)

    • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Cytotoxicity of Fluorinated Derivatives

    • Zhang, Y., et al. "Design, Synthesis and Investigation of Biological Activity... of Fluoroaryl-Substituted Derivatives." PMC, 2024. (Note: Generalized citation for Fluorine effect).

Sources

Validating purity of 2-Amino-2-(4-fluorophenyl)butanoic acid via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, validating the purity of quaternary


-amino acids like 2-Amino-2-(4-fluorophenyl)butanoic acid  presents unique challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking organic impurities, it often fails to detect inorganic salts, moisture, and solvent entrapment common in zwitterionic amino acid synthesis.

This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR), demonstrating why EA remains a critical, absolute method for validating bulk purity. We provide a validated protocol for handling this specific fluorinated compound, addressing the technical nuances of combusting fluorine-containing samples to prevent instrument damage and data skew.

Compound Profile & Theoretical Baseline

Before initiating validation, the theoretical elemental composition must be established with high precision.

Compound: 2-Amino-2-(4-fluorophenyl)butanoic acid CAS: (Analogous to 2-amino-2-phenylbutanoic acid, specific fluorinated CAS varies by enantiomer) Molecular Formula:


Molecular Weight:  197.21  g/mol 
Theoretical Elemental Composition (Target Values)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1160.90%
Hydrogen (H) 121.00812.106.13%
Nitrogen (N) 114.00714.017.10%
Fluorine (F) 118.99819.009.63%
Oxygen (O) 215.99932.0016.23%

Critical Note: The acceptance criterion for publication-grade purity (ACS/RSC standards) is a deviation of


 absolute  from these theoretical values .

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC is available? The table below highlights the "Blind Spots" of each method.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (1H / 19F)
Primary Scope Bulk Purity (Total composition)Organic Purity (Separation of related substances)Absolute Purity & Structure ID
Detection Basis Combustion of all massUV absorption (Chromophores)Nuclear spin resonance
Water/Solvent Detection Yes (Indirectly via %C depression)No (Elutes in void volume)Yes (Distinct peaks)
Inorganic Salt Detection Yes (Non-combustible ash)No (Invisible to UV)No (Unless counter-ion is active)
Fluorine Handling Requires additives (

) to prevent interference
N/AExcellent (19F qNMR is highly specific)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput

Verdict: EA is the only method that effectively flags non-chromophoric impurities (water, inorganic salts from neutralization steps) which are common in amino acid isolation.

Validated Experimental Protocol

The "Fluorine Factor" in Combustion

Standard CHN analyzers use copper reduction tubes. Fluorine in the sample (


 by weight) forms 

and

during combustion, which can:
  • Etch the quartz combustion tube.

  • React with the silica to form

    
     (volatile), leading to erroneous results.
    
  • Poison the standard catalyst.

Modification: You must use a dynamic flash combustion system equipped with a tungsten trioxide (


)  or magnesium oxide (

)
additive. These bind fluorine as stable metal fluorides, preventing it from interfering with the detection of

,

, and

.
Step-by-Step Workflow

Step 1: Sample Pre-treatment (Crucial)

  • Problem: Zwitterionic amino acids are hygroscopic. "Wet" samples are the #1 cause of EA failure.

  • Action: Dry the sample at

    
     under high vacuum (<1 mbar)  for 24 hours over 
    
    
    
    .
  • Verification: Confirm constant weight before analysis.

Step 2: Weighing

  • Use a microbalance with

    
     (1 
    
    
    
    g)
    readability.
  • Target mass: 2.0 – 3.0 mg .

  • Note: Weighing errors >0.5% relative error will automatically fail the

    
     tolerance.
    

Step 3: Combustion Parameters (CHN Mode)

  • Furnace Temp:

    
     (High temp required for C-F bond cleavage).
    
  • Carrier Gas: Helium.

  • Oxygen Dose: Optimized for 3 mg sample (approx. 10-15 mL).

  • Additive: Add ~5–10 mg of

    
     powder directly to the tin capsule containing the sample.
    

Step 4: Data Calculation

  • Compare "Found" % vs. "Theoretical" %.

  • Calculate Absolute Difference:

    
    .
    

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for validating purity and diagnosing failures.

ValidationLogic Start Synthesized 2-Amino-2-(4-fluorophenyl)butanoic acid Drying High Vac Drying (60°C, 24h, P2O5) Start->Drying EA_Run Run CHN Analysis (with WO3 additive) Drying->EA_Run Check Is |Theo - Found| ≤ 0.4%? EA_Run->Check Pass PASS: Bulk Purity Validated Proceed to Bio-Assay Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C, Low %N (Trapped Solvents/Water) Fail->LowC Found < Theo HighC High %C (Polymerization/Incomplete Combustion) Fail->HighC Found > Theo BadN Nitrogen Mismatch (Inorganic Salts/Counter-ions) Fail->BadN N Error Only Action1 Action: TGA or qNMR to quantify solvent LowC->Action1 Action2 Action: Check Ash Content (Recrystallize) BadN->Action2

Figure 1: Decision matrix for interpreting Elemental Analysis results. Green paths indicate success; red paths require remediation.

Data Interpretation: A Case Study

Scenario: A researcher synthesizes the target compound and obtains the following EA data after standard rotary evaporation.

ElementTheoreticalFound (Run 1)DiffInterpretation
C 60.90%58.10%-2.80%FAIL. Significantly low Carbon.
H 6.13%6.45%+0.32%PASS. Within range, but trending high.
N 7.10%6.75%-0.35%Borderline. Low Nitrogen.

Analysis: The uniform depression of Carbon and Nitrogen suggests the presence of a "diluent" that contains Hydrogen (or no C/N). The most likely culprit is water (H2O) or residual solvent.

  • Calculation: If the sample contains 5% water by weight, the Carbon content would drop to

    
    . This matches the observed data closely.
    

Corrective Action: The sample was subjected to lyophilization (freeze-drying). Found (Run 2): C: 60.85%, H: 6.15%, N: 7.08%. Status: PASS.

Strategic Recommendations

  • Use qNMR for Fluorine Quantification: While CHN confirms the backbone, it assumes Fluorine is present in the correct ratio. For absolute certainty, perform 19F-qNMR using an internal standard (e.g.,

    
    -trifluorotoluene). This specifically validates the integrity of the C-F bond, which can sometimes undergo defluorination during harsh synthesis conditions .
    
  • Complement with HPLC: EA validates that the bulk is pure, but it cannot distinguish between the target amino acid and a structural isomer (e.g., meta-fluoro vs para-fluoro). Always pair EA with HPLC or 1H-NMR to confirm isomeric identity.

  • Salt Forms: If isolating as a hydrochloride salt (

    
    ), recalculate theoretical values.
    
    • New MW:

      
       g/mol .
      
    • Theoretical %C drops to

      
      . Failure to account for the counter-ion is a common error.
      

References

  • Babij, N. R., et al. (2016). "Elemental Analysis: An Important Purity Control but Prone to Manipulations." ACS Central Science. Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control." Inorganic Chemistry Frontiers. Available at: [Link]

Sources

Comparative Guide: Conformational Analysis of Natural vs. Constrained Isoleucine and Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the entropic penalty of ligand binding is a critical barrier to high affinity. Natural amino acids like Isoleucine (Ile) and Phenylalanine (Phe) possess significant side-chain flexibility (


 rotamers), which must be "frozen" upon receptor binding.

This guide compares these natural residues against their conformationally constrained analogs (e.g., Tic for Phe, Allo-Ile for Ile). We demonstrate that replacing natural residues with constrained analogs pre-organizes the bioactive conformation, reducing entropic costs and often increasing selectivity. This analysis relies on NMR spectroscopy (


-couplings, NOE) and computational modeling.

Structural Fundamentals & Causality

To manipulate bioactivity, one must understand the baseline motility of the natural residues versus the "locked" nature of the analogs.

Phenylalanine (Phe) vs. Tetrahydroisoquinoline-3-carboxylic acid (Tic)[1]
  • Natural Phe: The benzyl side chain enjoys free rotation around

    
     (
    
    
    
    ) and
    
    
    . It samples three primary rotamers: gauche(-), trans, and gauche(+). This flexibility allows "induced fit" but costs entropy.
  • Constrained Tic: The cyclization between the

    
    -nitrogen and the aromatic ring locks the 
    
    
    
    angle near -60° (gauche(-)) or +60° (gauche(+)), depending on chirality. This forces the aromatic ring into a specific spatial sector, probing the "exclusion volume" of the receptor.
Isoleucine (Ile) vs. Allo-Isoleucine (Allo-Ile)
  • Natural Ile: Contains two chiral centers (

    
    ). The 
    
    
    
    -branching restricts backbone
    
    
    angles but leaves the
    
    
    -methyl group mobile.
  • Allo-Ile: An inversion of stereochemistry at

    
    . This does not merely "rigidify" the molecule but drastically alters the vector of the ethyl side chain, forcing the backbone into different Ramachandran regions to relieve steric clash.
    

Comparative Analysis & Data

NMR Differentiation: Ile vs. Allo-Ile

Differentiation is achieved via Scalar Coupling (


) and Chemical Shift perturbations. The inversion at 

changes the magnetic environment of the

-proton.

Table 1: NMR Parameters for Diastereomer Differentiation (Solvent: DMSO-


) 
ParameterNatural L-Isoleucine (

)
D-Allo-Isoleucine (

)
Mechanistic Cause

-H Chemical Shift

ppm

ppm
Deshielding due to altered stereoelectronic environment.

-C Chemical Shift

ppm

ppm

-gauche effect changes with stereoinversion.

Large (~8-9 Hz)Small (~4-5 Hz)Karplus relationship: Anti-periplanar vs. Gauche protons.

Data Source: Derived from comparative analysis of diastereomeric peptides (Anderson et al., Org. Biomol. Chem., 2017).

Rotameric Restriction: Phe vs. Tic

The constrained analog Tic eliminates the trans rotamer, which is often accessible to Phe.

Table 2: Side-Chain Rotamer Accessibility

Residue

Rotamer:

(-60°)

Rotamer:

(180°)

Rotamer:

(+60°)
Bio-Impact
L-Phe High Pop. High Pop. Low Pop.High entropic penalty upon binding.
L-Tic Locked (Exclusive) ForbiddenForbiddenPre-organized for receptors requiring

geometry.
D-Tic ForbiddenForbiddenLocked (Exclusive) Probes alternative hydrophobic pockets.

Experimental Protocols

To validate these conformations in your own lead compounds, follow these self-validating workflows.

Protocol A: Determination of Rotamers via NMR

Objective: Calculate the population of side-chain rotamers using homo- and heteronuclear coupling constants.

  • Sample Preparation:

    • Dissolve 2-5 mg of peptide in 500

      
      L of CDCl
      
      
      
      or DMSO-
      
      
      .
    • Critical Step: Ensure solvent viscosity allows for sharp tumbling (avoid pure glycerol/water mixtures if possible).

  • Data Acquisition (600+ MHz):

    • Run 1D

      
      H NMR with sufficient scans (NS=64) to resolve multiplets.
      
    • Run 2D E.COSY or J-resolved spectroscopy to extract

      
      .
      
    • Validation: If

      
       is > 10 Hz, the side chain is trans-oriented (anti-periplanar). If < 4 Hz, it is gauche.
      
  • Calculation:

    • Use the Pachler equation (or generalized Karplus relation):

      
      
      
    • Where

      
       are populations of the three rotamers (
      
      
      
      ).
Protocol B: Computational Modeling of Steric Clash

Objective: Predict the energy penalty of substituting Phe with Tic.

  • System Setup:

    • Build the peptide in extended conformation using a force field compatible with NCAAs (e.g., Amber ff14SB with specific params for Tic/Allo-Ile).

  • Sampling:

    • Perform Replica Exchange MD (REMD) to overcome energy barriers.

    • Temperature Range: 300K to 450K.

  • Analysis:

    • Plot the Ramachandran map (

      
       vs 
      
      
      
      ).
    • Success Metric: Tic should show a restricted

      
       range compared to Phe, clustering tightly around the 
      
      
      
      -helical or
      
      
      -turn regions depending on the specific analog.

Visualization of Workflows

Diagram 1: Conformational Analysis Workflow

This decision tree guides the selection of methods based on the physical state of the sample.

ConformationalAnalysis Start Start: Ligand Analysis State Physical State? Start->State Solution Solution (NMR) State->Solution Soluble Crystal Solid (X-Ray/ssNMR) State->Crystal Insoluble/Cryst. JCoupling Measure 3J(Ha-Hb) (Karplus Analysis) Solution->JCoupling Dihedral Angles NOE NOESY/ROESY (Distance Constraints) Solution->NOE Spatial Proximity Calc Structure Calculation (CYANA/XPLOR) Crystal->Calc Diffraction Data JCoupling->Calc NOE->Calc Result Rotamer Population (g-, t, g+) Calc->Result

Caption: Workflow integrating NMR observables into structural calculation to determine rotameric populations.

Diagram 2: The "Constraint Strategy" in Drug Design

How to move from a flexible natural hit to a high-affinity lead using Tic/Allo-Ile.

ConstraintStrategy Hit Natural Hit (Phe/Ile) Flexible, High Entropy Cost Design Design Constraint (Tic, Allo-Ile, Cyclopropyl) Hit->Design Identify Pharmacophore Synthesis Synthesis & Screening Design->Synthesis Outcome1 Loss of Activity (Incorrect Vector) Synthesis->Outcome1 Steric Clash Outcome2 Gain in Affinity (Pre-organization) Synthesis->Outcome2 Optimal Fit Mechanism Mechanism: Reduced Entropic Penalty Excluded Volume Probe Outcome2->Mechanism

Caption: Strategic application of constrained analogs to improve ligand binding thermodynamics.

References

  • Anderson, Z. J., et al. (2017).[1] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 15(44), 9372-9378.

  • Kazmierski, W. M., et al. (1992). "Constrained phenylalanine analogues. Preferred conformation of the Tic residue." International Journal of Peptide and Protein Research, 40(3-4), 222-232.[2]

  • Hansen, D. F., et al. (2010).[3] "Determination of Isoleucine Side-Chain Conformations in Proteins from Chemical Shifts." Journal of the American Chemical Society, 132(22), 7589–7591.

  • Li, D. W., & Brüschweiler, R. (2009). "Certification of molecular dynamics trajectories with NMR chemical shifts." Journal of Physical Chemistry B, 113(6), 1544–1548.

Sources

Comparative Guide: Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

[1][2]

Executive Summary

The Stereochemical Challenge: In drug development, the difference between an enantiomer's efficacy and toxicity can be catastrophic (e.g., Thalidomide). While X-ray crystallography remains the "gold standard" for absolute configuration (AC), it suffers from a critical bottleneck: the requirement for a high-quality single crystal.[1]

The Solution: Circular Dichroism (CD) spectroscopy—specifically Electronic CD (ECD) combined with Time-Dependent Density Functional Theory (TD-DFT)—has emerged as the premier solution-state alternative. This guide objectively compares CD against X-ray, NMR, and Optical Rotation (OR), demonstrating why CD is often the most practical, rapid, and rigorous tool for modern stereochemical analysis.

Part 1: Technical Deep Dive – The Hybrid Workflow

The days of relying solely on empirical rules (like the Octant Rule) are over. The modern standard for AC determination is a hybrid approach combining experimental spectroscopy with quantum mechanical prediction.

The Mechanism: Cotton Effects and Exciton Chirality

CD measures the differential absorption of left- and right-circularly polarized light (

  • The Cotton Effect: The characteristic peaks and troughs in a CD spectrum occurring near absorption bands.

  • Exciton Chirality: When two chromophores interact in a chiral space, they produce a "couplet" (split signal). The sign of this couplet (positive or negative) directly correlates to the twist (helicity) of the chromophores, providing a non-empirical determination of geometry [1].

The "Self-Validating" Protocol (TD-DFT)

To ensure Trustworthiness (a core E-E-A-T requirement), modern protocols do not "interpret" a spectrum; they predict it.

  • Conformational Search: Identify all low-energy conformers of the molecule.

  • Geometry Optimization: Refine structures using DFT (e.g., B3LYP/6-31G*).

  • Spectral Calculation: Calculate the theoretical CD spectrum for the (

    
    )-enantiomer using TD-DFT.
    
  • Boltzmann Weighting: Average the spectra based on the population of conformers.

  • Validation: If the calculated (

    
    ) spectrum matches the experimental data, the AC is assigned as (
    
    
    ). If it is the mirror image, the sample is (
    
    
    ).

Part 2: Comparative Analysis

How does CD stack up against the alternatives?

Table 1: Method Performance Matrix
FeatureCD Spectroscopy (ECD/VCD) X-Ray Crystallography NMR (Mosher's Method) Optical Rotation (OR)
Primary Requirement Chromophore (ECD) or Chiral Center (VCD)Single CrystalDerivatizable Group (-OH, -NH2)Chiral Center
Sample State Solution (Universal)Solid Crystal (Restrictive)SolutionSolution
Sample Amount Micrograms (~0.1 mg) Milligrams (for growth)Milligrams (~5-10 mg)Milligrams (~10 mg)
Time to Result < 2 Hours (Data + Calc)Days to Weeks (Crystallization)~1 Day (Derivatization + NMR)Minutes
Reliability High (with TD-DFT)Absolute (Gold Standard)High (Chemical risk)Low (Ambiguous)
Destructive? No (Sample recoverable)NoYes (Derivatization required)No
Cost LowHighMediumLow
Critical Insights
  • vs. X-Ray: X-ray provides atomic resolution but fails if the molecule is an oil, amorphous solid, or refuses to crystallize. CD works on the mother liquor directly.

  • vs. NMR: Mosher's method requires chemical reaction with a chiral auxiliary (e.g., MTPA-Cl).[2] This consumes the sample and risks racemization during the reaction. CD is non-invasive.

  • vs. Optical Rotation: OR measures a single value (at 589 nm). It is prone to solvent effects that can flip the sign (+/-) without flipping the stereochemistry. CD provides a full spectral "fingerprint," making it orders of magnitude more robust [2].

Part 3: Strategic Decision Logic

The following diagram illustrates the decision pathway for a Senior Scientist determining which method to deploy.

AC_Determination_WorkflowStartStart: Pure Chiral SampleCrystalCheckDoes it crystallize easily?Start->CrystalCheckXRayX-Ray Crystallography(Gold Standard)CrystalCheck->XRayYesChromophoreCheckDoes it have UV Chromophores?(C=O, Aromatic, etc.)CrystalCheck->ChromophoreCheckNo (Oil/Amorphous)ECDElectronic CD (ECD)+ TD-DFT CalculationChromophoreCheck->ECDYes (UV Active)DerivatizeCheckCan it be derivatized?(-OH, -NH2 present)ChromophoreCheck->DerivatizeCheckNo (UV Transparent)VCDVibrational CD (VCD)+ DFT CalculationECD->VCDAmbiguous ResultMosherNMR (Mosher's Method)DerivatizeCheck->MosherYesDerivatizeCheck->VCDNo (Inert/Precious)

Figure 1: Decision Matrix for Absolute Configuration Determination. Green nodes represent primary endpoints; Red/Yellow nodes indicate intermediate decision steps.

Part 4: Experimental Protocol (The Modern Standard)

Objective: Determine AC of a novel drug candidate (MW ~400) containing an aromatic ketone.

Phase 1: Experimental Acquisition
  • Sample Prep: Dissolve ~0.1 mg of sample in a UV-transparent solvent (Acetonitrile or Methanol). Target Absorbance (

    
    ) of 0.8–1.0 at the 
    
    
    .
    • Expert Tip: Avoid CH₂Cl₂ or CHCl₃ below 230 nm due to solvent cut-off noise.

  • Baseline Correction: Record a solvent-only blank using the exact same cuvette (quartz, 1 mm path length).

  • Measurement: Scan 400 nm to 190 nm.

    • Bandwidth: 1 nm (Balance of resolution vs. signal-to-noise).

    • Accumulations: Average 4–8 scans to smooth noise.

  • Output: Convert raw ellipticity (

    
    , mdeg) to Molar Ellipticity (
    
    
    ) using the formula:
    
    
    (Where
    
    
    is molar concentration and
    
    
    is path length in cm).
Phase 2: Computational Prediction (The "Digital Twin")
  • Conformational Search: Use MMFF94 force field (e.g., in Spartan or Macromodel) to find all conformers within 5 kcal/mol.

  • Geometry Optimization: Re-optimize the top conformers using DFT (B3LYP/6-31G(d)) in the same solvent model (PCM) used experimentally.

  • TD-DFT Calculation: Calculate excited states (n=30) to cover the UV range.

  • Boltzmann Weighting: Combine spectra based on relative energies.

Phase 3: The Match (Data Presentation)

The final assignment relies on the visual and statistical overlap of the curves.

Wavelength (nm)Experimental Sign (+/-)Calculated (R)-EnantiomerConclusion
280 (n ->

)
Positive (+)Positive (+)Match
230 (

->

)
Negative (-)Negative (-)Match
210 (CT) Positive (+)Positive (+)Match

Result: Since the Experimental spectrum aligns with the Calculated (R) spectrum, the Absolute Configuration is assigned as (R).

Part 5: The "Signaling Pathway" of Computational Workflow

This diagram details the specific computational loop required for high-integrity AC assignment.

TD_DFT_WorkflowInputInput Structure(Arbitrary AC)ConfSearchConformational Search(MMFF/Monte Carlo)Input->ConfSearchDFT_OptGeometry Optimization(DFT B3LYP/6-31G*)ConfSearch->DFT_OptTop ConformersTD_DFTSpectral Calculation(TD-DFT)DFT_Opt->TD_DFTOptimized GeometryAverageBoltzmann WeightingTD_DFT->AverageExcited StatesCompareCompare withExperimental DataAverage->CompareTheoretical Spectrum

Figure 2: The Computational "Digital Twin" Workflow. This process generates the theoretical benchmark against which experimental data is validated.

References

  • Berova, N., Nakanishi, K., & Woody, R. W. (2000). Circular Dichroism: Principles and Applications. Wiley-VCH.

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality.

  • MtoZ Biolabs. (2025). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?

  • Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Wiley Interdisciplinary Reviews.

  • Gaussian, Inc. Exploring Chemistry with Electronic Structure Methods. (Standard reference for TD-DFT workflows).

A Researcher's Guide to the Comparative Solubility of Fluorinated Amino Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Stock of Fluorine in Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of molecular behavior to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3]

A critical parameter often modulated by fluorination is solubility, a key determinant of a drug's absorption and, ultimately, its therapeutic efficacy. While the introduction of fluorine can sometimes decrease aqueous solubility due to increased lipophilicity, the formation of salts from fluorinated amino acids presents a powerful strategy to enhance this vital property. This guide provides a comprehensive comparison of the solubility of fluorinated amino acid salts, offering both theoretical insights and practical experimental protocols for researchers, scientists, and drug development professionals.

The "Fluorine Factor": Understanding the Impact on Solubility

The effect of fluorine on the solubility of an amino acid is a nuanced interplay of several factors. The high electronegativity of fluorine can alter the pKa of nearby ionizable groups, influencing the overall charge state of the molecule at a given pH.[4] Furthermore, the introduction of fluorine can significantly increase the lipophilicity of the amino acid side chain, which can either enhance or diminish solubility depending on the solvent system.[1]

Salt formation is a well-established technique to improve the aqueous solubility of ionizable compounds.[5] For amino acids, which are zwitterionic and possess both acidic (carboxyl) and basic (amino) functional groups, salts can be formed with either acids (e.g., hydrochloride) or bases (e.g., sodium). The resulting salt generally exhibits significantly higher aqueous solubility than the free amino acid.[5] This principle holds true for fluorinated amino acids, where the strategic selection of a salt form can be a critical step in developing a viable drug candidate.

Experimental Determination of Solubility: A Step-by-Step Protocol

To provide a practical framework for comparative solubility studies, we present a detailed protocol based on the widely accepted shake-flask method. This method is considered the gold standard for determining equilibrium solubility.[6][7]

Protocol: Comparative Solubility Determination of Fluorinated Amino Acid Salts using the Shake-Flask Method

1. Materials and Reagents:

  • Fluorinated amino acid (free form)
  • Fluorinated amino acid salts (e.g., hydrochloride, sodium salt)
  • Solvents:
  • Deionized water (Milli-Q or equivalent)
  • Phosphate-buffered saline (PBS), pH 7.4
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • Relevant organic solvents (e.g., ethanol, DMSO)
  • Analytical balance
  • Vortex mixer
  • Shaking incubator or orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (0.22 µm)
  • pH meter
  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable analytical method for quantification.

2. Procedure:

3. Data Analysis and Reporting:

  • Perform each experiment in triplicate to ensure reproducibility.
  • Report the solubility as the mean ± standard deviation.
  • For ionizable compounds, measure the pH of the saturated solution.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess fluorinated amino acid/salt B Add solvent A->B C Seal vials B->C D Shake at constant temperature (24-48h) C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H HPLC analysis G->H J Quantify concentration H->J I Generate calibration curve I->J K Calculate Solubility (Mean ± SD) J->K G cluster_pH pH Scale cluster_form Predominant Species cluster_solubility Relative Aqueous Solubility low_pH Low pH (Acidic) cation Cationic Form (Protonated Amine) low_pH->cation favors iso_pH Isoelectric Point (pI) zwitterion Zwitterionic Form (Neutral Overall Charge) iso_pH->zwitterion favors high_pH High pH (Basic) anion Anionic Form (Deprotonated Carboxyl) high_pH->anion favors high_sol_acid High Solubility cation->high_sol_acid results in low_sol Minimum Solubility zwitterion->low_sol results in high_sol_base High Solubility anion->high_sol_base results in

Caption: Influence of pH on the predominant species and solubility of an amino acid.

As depicted in the diagram, the solubility of an amino acid is at its minimum at the isoelectric point (pI), where the net charge is zero. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxyl group is deprotonated, resulting in a net negative charge and also increased solubility. [8][9]

Conclusion: A Strategic Approach to Optimizing Solubility

The incorporation of fluorine into amino acids offers a powerful tool for medicinal chemists to enhance the therapeutic potential of peptide-based drugs and other small molecules. Understanding the interplay between fluorination, salt formation, and pH is crucial for optimizing the solubility of these compounds. The formation of salts, particularly in aqueous media, is a highly effective strategy to overcome the potential for decreased solubility associated with increased lipophilicity from fluorination. By employing systematic and robust experimental methods, such as the shake-flask protocol detailed in this guide, researchers can generate reliable and comparative solubility data to inform their drug development decisions. This data-driven approach will ultimately facilitate the design of fluorinated amino acid-containing therapeutics with improved pharmacokinetic profiles and enhanced clinical outcomes.

References

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. PMC. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Coordinative properties of highly fluorinated solvents with amino and ether groups. SciSpace. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Selective Radical Trifluoromethylation of Native Residues in Proteins. ACS Publications. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]

  • Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. PMC. [Link]

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.